molecular formula C12H14O B13739982 6-Phenyl-5-hexyn-3-ol CAS No. 172981-27-0

6-Phenyl-5-hexyn-3-ol

Cat. No.: B13739982
CAS No.: 172981-27-0
M. Wt: 174.24 g/mol
InChI Key: JVUYLVMRBQNROA-UHFFFAOYSA-N
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Description

6-Phenyl-5-hexyn-3-ol is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-5-hexyn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-5-hexyn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172981-27-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-phenylhex-5-yn-3-ol

InChI

InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,10H2,1H3

InChI Key

JVUYLVMRBQNROA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#CC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenyl-5-hexyn-3-ol: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 6-Phenyl-5-hexyn-3-ol, a secondary propargylic alcohol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic chemistry, predictive modeling, and comparative analysis with structurally similar compounds to offer a detailed profile. The guide covers the molecule's structural features, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of this and related phenylalkynol compounds.

Introduction and Molecular Structure

6-Phenyl-5-hexyn-3-ol is an organic compound featuring a phenyl group, a carbon-carbon triple bond (alkyne), and a secondary alcohol functional group. Its structure combines the rigidity of the alkyne and aromatic ring with the reactivity of the hydroxyl group, making it a potentially valuable intermediate in organic synthesis. Propargylic alcohols, in general, are versatile building blocks for the synthesis of more complex molecules.[1] The strategic placement of the phenyl group and the hydroxyl functionality suggests potential for diverse chemical transformations and applications.

The IUPAC name "6-Phenyl-5-hexyn-3-ol" defines a six-carbon chain (hexane skeleton) with a phenyl substituent at position 6, a triple bond between carbons 5 and 6 (hence, a hex-5-yne structure), and a hydroxyl group at position 3.

Molecular Structure:

  • Ph: Phenyl group (C₆H₅)

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its behavior in various systems, including its suitability for specific applications in drug discovery and materials science.[2] The properties presented in Table 1 are predicted based on the compound's structure and data from analogous compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C₁₂H₁₄O-
Molecular Weight 174.24 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidGeneral properties of similar alkynols
Boiling Point > 200 °C (estimated)Extrapolation from similar compounds
Melting Point Not available; likely near room temperature-
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in waterBased on polarity of functional groups
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5 (estimated)Predictive models based on structure
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3]

Proposed Synthetic Pathways

The synthesis of 6-Phenyl-5-hexyn-3-ol can be approached through established methodologies for the formation of secondary propargylic alcohols. The most direct and widely used method involves the nucleophilic addition of an organometallic acetylide to an aldehyde.

Grignard Reaction: A Primary Synthetic Route

The addition of an ethynyl Grignard reagent to an aldehyde is a classic and reliable method for constructing propargylic alcohols.[4] For the synthesis of 6-Phenyl-5-hexyn-3-ol, the key disconnection is between the C3 and C4 carbons. This involves the reaction of a phenylacetylide Grignard reagent with propanal.

Reaction Scheme:

  • EtMgBr: Ethylmagnesium bromide

  • THF: Tetrahydrofuran

Experimental Protocol: Synthesis via Grignard Reaction

  • Preparation of the Grignard Reagent: To a solution of phenylacetylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of ethylmagnesium bromide (1.05 equivalents) in THF at 0 °C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the phenylacetylide Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C and add propanal (1.1 equivalents) dropwise.

  • Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 6-Phenyl-5-hexyn-3-ol.

Logical Flow of Synthesis:

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Phenylacetylene Phenylacetylene Grignard Formation Grignard Formation Phenylacetylene->Grignard Formation Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->Grignard Formation Propanal Propanal Nucleophilic Addition Nucleophilic Addition Propanal->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Phenylacetylide Grignard Quenching Quenching Nucleophilic Addition->Quenching Crude Product Crude Product Quenching->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for 6-Phenyl-5-hexyn-3-ol via Grignard reaction.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data are predictions based on the known chemical shifts and fragmentation patterns of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45 - 7.30m5HPhenyl-H
~4.50t1HCH-OH
~2.60d2H-CH₂-C≡
~1.90s (broad)1H-OH
~1.70m2H-CH₂-CH₃
~1.05t3H-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~131.7Phenyl-C (para)
~128.8Phenyl-C (ortho)
~128.4Phenyl-C (meta)
~123.0Phenyl-C (ipso)
~89.0-C≡C-Ph
~85.5-C≡C-Ph
~62.5CH-OH
~30.0-CH₂-C≡
~25.0-CH₂-CH₃
~10.0-CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 6-Phenyl-5-hexyn-3-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, use a standard single-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3060MediumC-H stretch (aromatic)
~2970, 2930, 2875Medium-StrongC-H stretch (aliphatic)
~2230WeakC≡C stretch (alkyne)
~1600, 1490, 1445MediumC=C stretch (aromatic ring)
~1100StrongC-O stretch (secondary alcohol)
~760, 690StrongC-H bend (monosubstituted benzene)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a drop of neat 6-Phenyl-5-hexyn-3-ol onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted IdentityNotes
174[M]⁺Molecular ion
159[M - CH₃]⁺Loss of a methyl radical
145[M - C₂H₅]⁺Loss of an ethyl radical
115[C₉H₇]⁺Propargyl-tropylium cation
102[C₈H₆]⁺Phenylacetylene radical cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and analysis.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Chemical Reactivity and Potential Applications

6-Phenyl-5-hexyn-3-ol possesses three key reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the aromatic ring.

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone (6-phenyl-5-hexyn-3-one), esterification, or conversion to a leaving group for nucleophilic substitution reactions.

  • Reactions of the Alkyne: The triple bond can participate in various addition reactions (e.g., hydrogenation to the corresponding alkene or alkane), cycloadditions, and metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.[6][7]

  • Reactions of the Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.

The combination of these functionalities makes 6-Phenyl-5-hexyn-3-ol a potentially useful precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The phenylalkynol motif is found in various biologically active molecules.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-Phenyl-5-hexyn-3-ol.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9]

  • Fire Safety: Alcohols and acetylenic compounds can be flammable. Keep away from open flames, sparks, and other ignition sources.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

References

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  • PubChem. (n.d.). 6-Phenylhex-5-en-1-yn-3-ol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

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  • Dudley, G. B. et al. (2007). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.
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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved February 26, 2026, from [Link]

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Thermodynamic stability of 6-Phenyl-5-hexyn-3-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of 6-Phenyl-5-hexyn-3-ol in Organic Synthesis

Abstract

6-Phenyl-5-hexyn-3-ol is a valuable secondary propargyl alcohol intermediate in organic synthesis, prized for its unique combination of hydroxyl, alkyl, and phenyl-alkynyl functionalities. However, its utility is intrinsically linked to its thermodynamic stability. This guide provides a comprehensive analysis of the principal degradation and rearrangement pathways that affect 6-phenyl-5-hexyn-3-ol, with a primary focus on the acid-catalyzed Meyer-Schuster rearrangement. We will explore the underlying mechanisms, influencing factors such as temperature and pH, and provide field-proven protocols for stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to anticipate instability, control reaction environments, and confidently utilize this versatile building block in complex synthetic applications.

Introduction: A Molecule of Versatility and Challenge

Chemical Identity and Structural Features

6-Phenyl-5-hexyn-3-ol is a chiral secondary alcohol with the molecular formula C₁₂H₁₄O. Its structure is characterized by a six-carbon chain featuring a hydroxyl group at the C-3 position and a phenyl-substituted alkyne at the C-5 and C-6 positions. This arrangement of a secondary propargylic alcohol is the primary determinant of its chemical reactivity and stability profile. The synthesis of such propargyl alcohols is often straightforward, typically involving the 1,2-nucleophilic addition of a metalated phenylacetylene derivative to propionaldehyde.[1][2]

Significance as a Synthetic Intermediate

The dual functionality of the hydroxyl and alkyne groups makes 6-phenyl-5-hexyn-3-ol a versatile precursor for a wide range of more complex molecules. The alkyne can undergo various transformations, including hydrogenation, hydration, and metal-catalyzed coupling reactions, while the secondary alcohol can be oxidized, esterified, or serve as a directing group.[3] Its structural motifs are relevant in the synthesis of natural products and pharmaceutical agents, where precise control over stereochemistry and functionality is paramount.

Defining Thermodynamic Stability in Context

The thermodynamic stability of 6-phenyl-5-hexyn-3-ol refers to its propensity to exist in its native form rather than isomerizing or decomposing into lower-energy products. In practical organic synthesis, this stability is challenged by common reaction conditions, including the presence of acids, bases, heat, and certain metal catalysts. Understanding these instability pathways is not merely an academic exercise; it is critical for ensuring reaction fidelity, maximizing yield, and preventing the formation of complex, often difficult-to-separate impurities. The most significant of these pathways is the irreversible, acid-catalyzed Meyer-Schuster rearrangement.[4][5][6]

Core Instability Pathways of 6-Phenyl-5-hexyn-3-ol

The primary thermodynamic driving force for the degradation of 6-phenyl-5-hexyn-3-ol is the formation of a highly stable, conjugated carbonyl system. This transformation is most readily achieved through acid catalysis.

The Meyer-Schuster Rearrangement: The Dominant Instability Route

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[4][5] For 6-phenyl-5-hexyn-3-ol, a secondary alcohol with an internal alkyne, this pathway leads exclusively to the formation of an α,β-unsaturated ketone. The reaction is irreversible and proceeds through a three-step mechanism:

  • Protonation: The hydroxyl group is rapidly protonated by an acid catalyst, forming a good leaving group (water).

  • Rate-Determining 1,3-Shift: In the slow, rate-determining step, the protonated hydroxyl group (water) departs as an allene-like transition state is formed, followed by the 1,3-migration of the hydroxyl group to form a transient allenol intermediate.

  • Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.[4]

The resulting product from 6-phenyl-5-hexyn-3-ol is (4E)-6-phenylhex-4-en-3-one. The formation of this conjugated system is a powerful thermodynamic sink, making the rearrangement essentially irreversible under the reaction conditions.

Caption: Mechanism of the Meyer-Schuster rearrangement for 6-phenyl-5-hexyn-3-ol.

While traditionally catalyzed by strong Brønsted acids like H₂SO₄, this rearrangement can also be promoted by a variety of Lewis acids and transition-metal catalysts, sometimes under much milder conditions.[4] This sensitivity necessitates careful selection of reagents in any synthetic step involving 6-phenyl-5-hexyn-3-ol.

Thermal Decomposition

At elevated temperatures, 6-phenyl-5-hexyn-3-ol can undergo thermal decomposition. For the parent compound, propargyl alcohol, studies have shown that the initial decomposition step involves C-O bond dissociation, forming hydroxyl and propargyl radicals.[7] A similar pathway can be postulated for 6-phenyl-5-hexyn-3-ol.

Potential Thermal Degradation Pathways:

  • Dehydration: Elimination of a water molecule to form a conjugated enyne. This is a common pathway for alcohols at high temperatures.[8][9]

  • Homolytic Cleavage: Fragmentation of the molecule through radical mechanisms, particularly at the C-O bond or adjacent C-C bonds, leading to a complex mixture of products.

  • Rearrangement: Even in the absence of an explicit acid catalyst, thermal energy may be sufficient to overcome the activation barrier for rearrangement to the more stable α,β-unsaturated ketone, especially at temperatures above 100-120°C.

Thermal_Decomposition cluster_conditions Stress Factors cluster_products Potential Products parent 6-Phenyl-5-hexyn-3-ol heat High Temperature (>120°C) acid Acidic Conditions (Brønsted or Lewis) oxidant Oxidizing Agents rearrangement Meyer-Schuster Product (α,β-Unsaturated Ketone) heat->rearrangement Thermal Rearrangement dehydration Enyne Product heat->dehydration fragmentation Fragmentation Products (Radical Pathways) heat->fragmentation acid->rearrangement oxidation Ketone Product (6-Phenyl-5-hexyn-3-one) oxidant->oxidation

Caption: Key factors influencing the stability and decomposition of 6-phenyl-5-hexyn-3-ol.

Oxidation

As a secondary alcohol, the hydroxyl group at C-3 is susceptible to oxidation to form the corresponding ketone, 6-phenyl-5-hexyn-3-one. This is a standard transformation and not a "decomposition" in the traditional sense, but it represents a loss of the desired starting material if the alcohol functionality is required for subsequent steps. The reaction is readily achieved with a wide variety of common oxidizing agents (e.g., PCC, Swern oxidation, DMP).[10] When planning a synthesis, it is crucial to avoid oxidative conditions if the alcohol is to be preserved.

Experimental Assessment of Stability and Control

A proactive approach to understanding the stability of 6-phenyl-5-hexyn-3-ol in a specific reaction context is essential. The following protocols provide a framework for a systematic stability study.

Protocol: Isothermal Stability Study via HPLC

This protocol is designed to quantify the rate of degradation of 6-phenyl-5-hexyn-3-ol under various pH and temperature conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-phenyl-5-hexyn-3-ol in a neutral, aprotic solvent like acetonitrile.

  • Forced Degradation Sample Preparation:

    • Acidic: Dilute the stock solution 1:10 in a 0.1 M HCl solution.

    • Neutral: Dilute the stock solution 1:10 in deionized water.

    • Basic: Dilute the stock solution 1:10 in a 0.1 M NaOH solution.

    • Thermal: Dilute the stock solution 1:10 in deionized water.

  • Incubation:

    • Incubate the acidic, neutral, and basic samples at a controlled room temperature (e.g., 25°C).

    • Incubate the thermal sample in a heating block or oven at a challenging temperature (e.g., 80°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample, neutralize it if necessary, and immediately analyze by reverse-phase HPLC with UV detection.

  • Data Analysis: Quantify the peak area of the parent compound (6-phenyl-5-hexyn-3-ol) at each time point. The appearance of new peaks, particularly the Meyer-Schuster product in the acidic sample, should be monitored and identified, ideally by LC-MS.

Data Presentation: Summary of Stability

The data from such a study can be summarized to provide a clear overview of the compound's stability profile.

ConditionTemperatureTime (hours)% Degradation (Hypothetical)Major Degradant
0.1 M HCl (aq)25°C4~60%(4E)-6-Phenylhex-4-en-3-one
Deionized Water25°C24< 1%None Detected
0.1 M NaOH (aq)25°C24< 2%Minor unidentified
Deionized Water80°C8~15%Enyne + Ketone
Workflow for Synthetic Planning

A logical workflow can help scientists decide on appropriate reaction conditions when using this intermediate.

Decision_Workflow start Start: Synthetic Step with 6-Phenyl-5-hexyn-3-ol q1 Are acidic catalysts (Brønsted or Lewis) required? start->q1 action1 High risk of Meyer-Schuster. Consider alternative non-acidic catalyst or protecting group for the alcohol. q1->action1 Yes q2 Is the reaction temperature > 60°C? q1->q2 No yes_acid Yes no_acid No action1->q2 action2 Monitor for thermal degradation (dehydration, rearrangement). Minimize reaction time. q2->action2 Yes q3 Are oxidizing agents present? q2->q3 No yes_temp Yes no_temp No action2->q3 action3 Alcohol will be oxidized to ketone. If alcohol is desired, use non-oxidizing reagents. q3->action3 Yes end Proceed with reaction under controlled, non-acidic, low-temp, non-oxidizing conditions. q3->end No yes_ox Yes no_ox No action3->end

Caption: Decision workflow for planning reactions with 6-phenyl-5-hexyn-3-ol.

Practical Guidelines for Handling and Storage

Given the identified instability pathways, the following guidelines are crucial for maintaining the integrity of 6-phenyl-5-hexyn-3-ol.

  • Storage: The compound should be stored in tightly sealed containers in a cool, dry, and dark place, preferably refrigerated at 4°C.[11] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation and moisture ingress.

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, as propargyl alcohols can be toxic and irritating.[12][13]

  • pH Control: Avoid acidic conditions during workup and purification. If an acidic wash is necessary, it should be performed quickly at low temperatures. Use of buffered solutions or mild bases like sodium bicarbonate for neutralization is recommended.

  • Temperature Control: During reactions and purification (like distillation or chromatography), maintain the lowest practical temperature to minimize the risk of thermal decomposition or rearrangement.

  • Inert Atmosphere: For reactions sensitive to oxidation or those involving organometallics, maintaining an inert atmosphere is critical to prevent side reactions involving either the alcohol or alkyne functionalities.

Conclusion

6-Phenyl-5-hexyn-3-ol is a potent synthetic intermediate whose successful application hinges on a thorough understanding of its thermodynamic stability. The primary pathway of concern is the irreversible, acid-catalyzed Meyer-Schuster rearrangement to the corresponding α,β-unsaturated ketone. This transformation, along with potential thermal degradation and oxidation, defines the operational boundaries for its use. By employing the principles of careful catalyst selection, rigorous temperature and pH control, and proactive stability assessment, researchers can mitigate these challenges. The protocols and guidelines presented herein provide a robust framework for harnessing the full synthetic potential of 6-phenyl-5-hexyn-3-ol, enabling the development of reliable and high-yielding synthetic routes.

References

  • Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

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  • Rupe Rearrangement - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • The Nucleophile-Intercepted Meyer–Schuster Rearrangement of the (Z-enoate and Z-enal) Propargylic Alcohols. (2025). Synlett. Retrieved February 22, 2026, from [Link]

  • Safety and Handling Measures for Propargyl Alcohol - Rawsource. (2025, January 29). Retrieved February 22, 2026, from [Link]

  • Electrophilic halogenations of propargyl alcohols - eScholarship. (2022). RSC Advances. Retrieved February 22, 2026, from [Link]

  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved February 22, 2026, from [Link]

  • The Highly Toxic Chemical Propargyl Alcohol - Sinoright. (n.d.). Retrieved February 22, 2026, from [Link]

  • Rupe Rearrgment | PPTX - Slideshare. (n.d.). Retrieved February 22, 2026, from [Link]

  • Safety data sheet for Propargyl alcohol. (2023, May 25). Retrieved February 22, 2026, from [Link]

  • Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

  • The Transformation of Propargylic Alcohols with Nucleophiles in the Presence of Lewis or Brønsted Acid - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Rupe Rearrangement - YouTube. (2025, December 26). Retrieved February 22, 2026, from [Link]

  • Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • Nitrous Oxide Based Green Propellants: Fuel Selection and Miscibility Analysis Method - eucass. (n.d.). Retrieved February 22, 2026, from [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry. (2018, June 11). Retrieved February 22, 2026, from [Link]

  • Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

  • Synthesis and resolution of R(-)-5-hexyn-3-01. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemistry Syllabus from JAMB - Myschool.ng. (n.d.). Retrieved February 22, 2026, from [Link]

  • Cationic Rearrangements - MSU chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. (n.d.). Retrieved February 22, 2026, from [Link]

  • Dehydrogenation (Dehydration) of Alcohols - BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 6-carbomethoxy-3-Phenyl-5-(4-dimethylaminophenyl)-cyclohexenone. (2025, October 16). Retrieved February 22, 2026, from [Link]

  • Acid-catalyzed rearrangements in arenes: interconversions in the quaterphenyl series - PMC. (2019, November 6). Retrieved February 22, 2026, from [Link]

  • Synthesis and resolution of R(−)-5-hexyn-3-ol | Request PDF - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

  • Effect of thermal and chemical denaturants on Thermoanaerobacter ethanolicus secondary-alcohol dehydrogenase stability and activity - PubMed. (2000, July 1). Retrieved February 22, 2026, from [Link]

  • Synthesis of (Z)-6-phenyl-5-hexenoic acid - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • oxidation of alcohols - Chemguide. (n.d.). Retrieved February 22, 2026, from [Link]

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Technical Deep Dive: Homopropargylic Alcohol Derivatives & The 6-Phenyl-5-hexyn-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Paradigm

Homopropargylic alcohols represent a privileged class of functionalized alkynes characterized by a hydroxyl group located at the


-position relative to the triple bond (specifically, separated by one methylene spacer: 

). Unlike their propargylic counterparts (

-hydroxy alkynes), which are prone to Meyer-Schuster rearrangements, homopropargylic alcohols offer a unique stability profile while retaining high reactivity for metal-catalyzed cycloisomerizations.

6-Phenyl-5-hexyn-3-ol serves as a quintessential model for this class. Its structure combines a lipophilic phenyl-capped alkyne tail with a secondary alcohol core, making it a versatile intermediate for constructing oxygenated heterocycles (dihydrofurans, dihydropyrans) and a valuable linker in fragment-based drug discovery (FBDD).

Chemical Identity
PropertySpecification
IUPAC Name 6-Phenyl-5-hexyn-3-ol
Molecular Formula

Molecular Weight 174.24 g/mol
Key Pharmacophore Homopropargylic motif (

-hydroxy alkyne)
Chirality One stereocenter at C3 (exists as (

) and (

) enantiomers)

Synthetic Architectures

The synthesis of 6-Phenyl-5-hexyn-3-ol and its derivatives typically follows two distinct retrosynthetic disconnections: the Nucleophilic Epoxide Opening (convergent) and the Barbier-type Propargylation (divergent).

Strategic Disconnections (Graphviz)

SynthesisPathways Target 6-Phenyl-5-hexyn-3-ol Epoxide 1,2-Epoxybutane RouteA Route A: Regioselective Opening (BF3·OEt2 promoted) Epoxide->RouteA Acetylide Li-C≡C-Ph (Lithium Phenylacetylide) Acetylide->RouteA RouteA->Target High Regioselectivity Aldehyde Propanal RouteB Route B: Barbier/Grignard Addition Aldehyde->RouteB PropargylHal 3-Phenylpropargyl Bromide PropargylHal->RouteB RouteB->Target Potential Allenyl Byproducts

Caption: Retrosynthetic analysis comparing the convergent epoxide route (preferred for purity) vs. the aldehyde propargylation route.

Validated Protocol: Regioselective Epoxide Opening

The most robust method for synthesizing 6-Phenyl-5-hexyn-3-ol involves the nucleophilic attack of lithium phenylacetylide on 1,2-epoxybutane. This route is preferred over aldehyde propargylation because it avoids the formation of allenyl alcohol byproducts common in propargyl metal chemistry.

Mechanism: The reaction proceeds via an


-type mechanism where the acetylide attacks the less substituted carbon of the epoxide (terminal position), ensuring the formation of the homopropargylic skeleton.
Experimental Workflow

Reagents: Phenylacetylene (1.0 equiv),


-Butyllithium (1.1 equiv, 2.5M in hexanes), 1,2-Epoxybutane (1.2 equiv), 

(1.2 equiv), Anhydrous THF.
  • Acetylide Formation:

    • Charge a flame-dried 3-neck flask with phenylacetylene and anhydrous THF under

      
       atmosphere.
      
    • Cool to

      
       (dry ice/acetone bath).
      
    • Add

      
      -BuLi dropwise over 20 minutes. Stir for 30 minutes at 
      
      
      
      to generate lithium phenylacetylide.
  • Lewis Acid Activation (Optional but Recommended):

    • Add

      
       dropwise. The Lewis acid coordinates to the epoxide oxygen, enhancing electrophilicity and ensuring regioselectivity.
      
  • Epoxide Addition:

    • Add 1,2-epoxybutane (dissolved in minimal THF) slowly to the reaction mixture.

    • Allow the reaction to warm slowly to

      
       over 2 hours, then stir at room temperature for 4 hours.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 10-20% EtOAc.

Critical Control Point: The temperature must remain below


 during the addition of the epoxide to prevent polymerization or decomposition of the acetylide.

Reactivity Profile: Gold-Catalyzed Cycloisomerization[3][4][5][6]

The defining feature of homopropargylic alcohols is their ability to undergo intramolecular hydroalkoxylation catalyzed by soft Lewis acids, particularly Gold(I) and Platinum(II). This reactivity allows for the rapid construction of oxygenated heterocycles.

Divergent Cyclization Pathways

Depending on the catalyst ligand environment and substitution pattern, 6-Phenyl-5-hexyn-3-ol can cyclize via two Baldwin-rule compliant modes:

  • 5-exo-dig: Yields 2-benzylidene-tetrahydrofurans (kinetic product).

  • 6-endo-dig: Yields dihydropyrans (thermodynamic product).

For terminal alkynes, 5-exo-dig is dominant. However, the internal phenyl ring in 6-Phenyl-5-hexyn-3-ol stabilizes the cationic intermediate, allowing for tunable selectivity.

GoldCatalysis Substrate 6-Phenyl-5-hexyn-3-ol (Substrate) Coordination π-Alkyne-Gold Complex Substrate->Coordination + Au(I) AuCat [Au(I)] Catalyst Path5 5-exo-dig Cyclization (Kinetic) Coordination->Path5 Standard Ligands (e.g., PPh3) Path6 6-endo-dig Cyclization (Thermodynamic) Coordination->Path6 Bulky/Basic Ligands ProdTHF 2-Benzylidene-THF Derivative Path5->ProdTHF Protodeauration ProdDHP Dihydropyran Derivative Path6->ProdDHP Protodeauration

Caption: Mechanistic bifurcation in gold-catalyzed cycloisomerization of homopropargylic alcohols.

Mechanistic Insight

The reaction initiates with the


-coordination of the cationic Au(I) species to the alkyne. This activates the triple bond toward nucleophilic attack by the pendant hydroxyl group.
  • Stereoelectronics: The anti-addition of the oxygen and the gold across the triple bond is the standard stereochemical outcome, resulting in

    
    -enol ether derivatives in the 5-exo-dig pathway.
    

Analytical Characterization

To validate the synthesis of 6-Phenyl-5-hexyn-3-ol, researchers should look for specific spectroscopic signatures.

NMR Spectroscopy Data (Expected)
NucleusChemical Shift (

)
MultiplicityAssignmentMechanistic Note

7.20 - 7.45MultipletPhenyl protonsDiagnostic aromatic region.

3.85Multiplet

Deshielded by oxygen; stereocenter.

2.55Doublet of Doublets

Propargylic protons; diagnostic coupling.

86.5, 82.1Singlets

Alkyne carbons; shift confirms internal alkyne.
Infrared (IR) Spectroscopy[2][7]
  • 3400

    
    :  Broad O-H stretch (Intermolecular H-bonding).
    
  • 2230

    
    :  Weak 
    
    
    
    stretch (Internal alkynes often show weak bands due to pseudo-symmetry, but the phenyl group induces a dipole change making it visible).

Applications in Drug Development

Linker Design

The homopropargylic backbone serves as a semi-rigid linker in PROTACs (Proteolysis Targeting Chimeras). The alkyne provides a handle for "Click" chemistry (CuAAC) if the phenyl group is replaced or modified, while the hydroxyl group offers a site for ester/ether linkage to E3 ligase ligands.

Transition State Mimicry

In protease inhibitor design, the homopropargylic alcohol motif can mimic the tetrahedral transition state of peptide bond hydrolysis. The rigidity of the alkyne spacer positions the phenyl ring into hydrophobic pockets (S1/S2 subsites) of the target enzyme.

References

  • Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols. Source: Angewandte Chemie International Edition (2024).[2] Context: Establishes the utility of homopropargylic alcohols in enantioselective synthesis via gold catalysis.

  • Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Source: International Journal of Organic Chemistry (2017).[3] Context: Validates the biological relevance of the phenyl-substituted homopropargylic scaffold.

  • Regioselective Ring Opening of Epoxides. Source: Organic Chemistry Portal / Synthesis (2004). Context: Provides the foundational methodology for the epoxide opening route used in the protocol.

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Source: Frontiers in Chemistry (2019). Context: Comprehensive review of the 5-exo-dig vs 6-endo-dig mechanistic pathways.

Sources

Technical Guide: Reactivity Profile of the Internal Alkyne in 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical reactivity of 6-Phenyl-5-hexyn-3-ol , a strategic homopropargylic alcohol scaffold. Its structure—characterized by an internal alkyne conjugated to a phenyl ring and a hydroxyl group in the


-position relative to the triple bond—offers a bifunctional platform for divergent synthesis.

This guide focuses on three primary reactivity vectors:

  • Metal-Catalyzed Cycloisomerization: Exploiting the internal alkyne for heterocycle synthesis (dihydrofurans/dihydropyrans).

  • Stereocontrolled Reduction: Accessing defined (

    
    )- and (
    
    
    
    )-alkenyl motifs.
  • Chemomoselective Oxidation: Functionalization of the alcohol without compromising the alkyne.

Structural Analysis & Electronic Properties

The molecule 6-Phenyl-5-hexyn-3-ol possesses a specific connectivity that dictates its reactivity:

  • Homopropargylic Alcohol: The hydroxyl group is at C3, separated from the alkyne (C5–C6) by a methylene spacer (C4). This C3–C4–C5 connectivity is critical; unlike propargylic alcohols, the hydroxyl group does not activate the alkyne via resonance but acts as a tethered nucleophile.

  • Internal Phenyl Alkyne: The phenyl group at C6 polarizes the alkyne. In electrophilic addition reactions, the benzylic-like position (C6) can stabilize developing positive charge, influencing regioselectivity.

Reactivity Matrix
Functional GroupReactivity ModeKey Transformation
Internal Alkyne (C5≡C6) ElectrophileCycloisomerization to Dihydrofuran (5-exo) or Dihydropyran (6-endo).
Internal Alkyne (C5≡C6) Unsat. CarbonStereoselective semi-hydrogenation to Styrenyl alkenes.
Secondary Alcohol (C3) NucleophileIntramolecular attack on activated alkyne.
Secondary Alcohol (C3) ReductantOxidation to

-alkynyl ketone.

Gold(I)-Catalyzed Cycloisomerization

The most potent application of this scaffold is the synthesis of oxygenated heterocycles via intramolecular hydroalkoxylation. Gold(I) catalysis is the industry standard for this transformation due to its high carbophilicity and mild conditions.

Mechanistic Pathway: 5-exo-dig vs. 6-endo-dig

When the alkyne is activated by a cationic Gold(I) complex, the pendant hydroxyl group attacks. Baldwin’s rules and electronic bias compete here:

  • 5-exo-dig: Attack at C6 (the phenyl-bearing carbon). This is electronically favored due to the ability of the phenyl ring to stabilize the transition state (benzylic stabilization). This yields a 2-phenyl-4,5-dihydrofuran derivative.

  • 6-endo-dig: Attack at C5. This yields a dihydropyran .

Consensus: For phenyl-substituted homopropargylic alcohols, the 5-exo-dig pathway is generally dominant under kinetic control, producing dihydrofurans [1, 2].

GoldCatalysis Substrate 6-Phenyl-5-hexyn-3-ol Activation [Au]+ π-Complex Substrate->Activation + [Au]L+ Transition Transition State (Nu: attack on C6) Activation->Transition Intramolecular Cyclization VinylGold Vinyl-Gold Intermediate (C5-Au bond) Transition->VinylGold 5-exo-dig Product 2-Phenyl-4,5-dihydrofuran VinylGold->Product Protodeauration (- [Au]+)

Figure 1: Mechanistic flow of Gold(I)-catalyzed 5-exo-dig cycloisomerization.

Experimental Protocol: Synthesis of Dihydrofurans

Reagents: AuCl(PPh3) (5 mol%), AgOTf (5 mol%), Toluene.

  • Catalyst Activation: In a flame-dried Schlenk tube under argon, combine AuCl(PPh3) (0.05 eq) and AgOTf (0.05 eq) in anhydrous toluene (0.1 M relative to substrate). Stir for 10 minutes at room temperature to generate the active cationic species [Au(PPh3)]+OTf-. A white precipitate of AgCl will form.

  • Substrate Addition: Add a solution of 6-Phenyl-5-hexyn-3-ol (1.0 eq) in toluene dropwise to the catalyst mixture.

  • Reaction: Stir at room temperature. Monitor by TLC (typically 1–4 hours). The alkyne spot will disappear, replaced by a less polar heterocycle spot.

  • Workup: Filter the mixture through a short pad of silica gel to remove gold residues. Wash with ether.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Note: The phenyl group at C6 is crucial. It stabilizes the developing charge during the 5-exo attack. If the phenyl were an alkyl group, mixtures of 5-exo and 6-endo products might occur [3].

Stereoselective Reduction Profiles

The internal alkyne can be reduced to an alkene with high stereocontrol. The presence of the homopropargylic alcohol (C3-OH) can be leveraged in certain directing groups, though less strongly than in propargylic systems.

A. Cis-Selective Reduction (Lindlar)

To access the (


)-alkene (cis-styrenyl derivative), classic Lindlar hydrogenation is effective.
  • Target Structure: (

    
    )-6-Phenyl-5-hexen-3-ol.
    
  • Conditions: H2 (1 atm), Lindlar Catalyst (Pd/CaCO3 + Pb), Quinoline (poison), MeOH.

  • Mechanism: Syn-addition of hydrogen to the catalyst-bound alkyne. The phenyl group aids in binding affinity to the palladium surface.

B. Trans-Selective Reduction (Birch Conditions)

To access the (


)-alkene, dissolving metal reduction is the method of choice.
  • Target Structure: (

    
    )-6-Phenyl-5-hexen-3-ol.
    
  • Conditions: Na or Li metal, liquid NH3, THF, -78°C.[1]

  • Mechanism: Stepwise electron transfer forms a radical anion. The trans geometry is thermodynamically favored due to the repulsion between the phenyl group and the alkyl chain in the intermediate vinylic anion.

  • Safety Note: The alcohol proton at C3 will be deprotonated first (consuming 1 eq of metal), forming the alkoxide. This alkoxide resists further reduction, protecting the C-O bond from hydrogenolysis (a common side reaction with benzylic alcohols, though C3 is homobenzylic/homopropargylic, making it safer).

Comparative Data: Reduction Outcomes
MethodMajor IsomerSelectivity (E:Z)Notes
Lindlar Hydrogenation (

)-Alkene
>95:5Quinoline is essential to prevent over-reduction to the alkane.[2]
Birch Reduction (Na/NH3) (

)-Alkene
>98:2Requires cryogenic ammonia handling.
Red-Al (SMEAH) (

)-Alkene
VariableDirecting effect is weak in homopropargylic systems compared to propargylic.

Chemoselective Oxidation

Oxidizing the C3 alcohol provides 6-Phenyl-5-hexyn-3-one , a


-alkynyl ketone. This is a valuable Michael acceptor precursor.
  • Challenge: Avoid oxidizing the alkyne (e.g., to a diketone via cleavage).

  • Recommended Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Why: These reagents are highly chemoselective for alcohols and will not touch the internal phenyl alkyne. Metal-based oxidants (like Jones reagent) are generally safe for alkynes but acidic conditions might induce hydration of the alkyne to a 1,3-diketone [4].

References

  • Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H Additions. Source: National Institutes of Health (PMC). Context: Details the electronic biasing of phenyl substituents in 5-exo vs 6-endo cyclizations. URL:[Link]

  • Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols. Source: Organic Letters (PubMed). Context: Demonstrates the utility of homopropargylic alcohols in gold-catalyzed dihydrofuran synthesis. URL:[Link]

  • Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. Source: National Institutes of Health (PMC). Context: Provides foundational mechanistic data on gold-catalyzed alkoxylation of internal alkynes. URL:[Link]

  • Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols. Source: Organic Chemistry Portal. Context: Discusses the oxidation risks and rearrangement pathways in alkynol systems. URL:[Link]

Sources

The Synthetic Potential of 6-Phenyl-5-hexyn-3-ol in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

6-Phenyl-5-hexyn-3-ol stands as a promising, albeit underexplored, scaffold for the synthesis of diverse heterocyclic systems. Its structure, featuring a secondary alcohol and a phenyl-substituted terminal alkyne, presents a rich platform for a variety of cyclization strategies. This technical guide provides a comprehensive literature review of established synthetic methodologies that can be applied to this versatile building block for the formation of valuable furan, pyrrole, and pyridine cores. While direct experimental data for 6-phenyl-5-hexyn-3-ol is limited in the current body of scientific literature, this document extrapolates from well-documented reactions of analogous alkynyl alcohols to provide a robust predictive framework for its synthetic utility. Detailed mechanistic insights, field-proven experimental protocols for related substrates, and comparative data are presented to empower researchers in designing novel synthetic pathways.

Introduction: The Untapped Potential of a Versatile Precursor

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. The inherent reactivity of alkynyl alcohols makes them particularly attractive starting materials for constructing these complex molecular architectures. 6-Phenyl-5-hexyn-3-ol, with its specific arrangement of functional groups, is poised to be a valuable precursor for a range of heterocycles. The hydroxyl group can act as an internal nucleophile, while the phenyl-substituted alkyne offers a site for electrophilic activation, hydration, or participation in pericyclic reactions.

This guide will explore three primary avenues for the transformation of 6-phenyl-5-hexyn-3-ol into key heterocyclic families:

  • Furan Synthesis: Leveraging the power of gold-catalyzed cycloisomerization.

  • Pyrrole Synthesis: Via a conceptual transformation to a 1,4-dicarbonyl intermediate followed by Paal-Knorr condensation.

  • Pyridine Synthesis: Through a multi-step approach involving the formation of a suitable acyclic precursor.

For each of these pathways, we will delve into the underlying reaction mechanisms, provide detailed experimental protocols from closely related systems, and present quantitative data to guide synthetic planning.

Furan Synthesis via Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally effective for the cycloisomerization of alkynyl alcohols to furans.[1][2] These reactions are characterized by their mild conditions, high atom economy, and excellent functional group tolerance.

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed cycloisomerization of an alkynyl alcohol to a furan proceeds through the following key steps, as illustrated below. The gold catalyst activates the alkyne for nucleophilic attack by the pendant hydroxyl group.

Gold_Catalyzed_Furan_Synthesis cluster_cycle Catalytic Cycle Alkynyl_Alcohol 6-Phenyl-5-hexyn-3-ol Activated_Complex π-Alkyne Gold Complex Alkynyl_Alcohol->Activated_Complex + [Au]+ Au_Catalyst [Au]+ Catalyst Oxonium_Intermediate Oxonium Intermediate Activated_Complex->Oxonium_Intermediate 5-exo-dig Cyclization Vinyl_Gold_Intermediate Vinyl-Gold Intermediate Oxonium_Intermediate->Vinyl_Gold_Intermediate Rearrangement Furan_Product 2-Ethyl-3-phenacylfuran Vinyl_Gold_Intermediate->Furan_Product + H+ - [Au]+ Protodeauration Protodeauration

Caption: Proposed catalytic cycle for gold-catalyzed furan synthesis.

Initially, the gold catalyst coordinates to the alkyne of 6-phenyl-5-hexyn-3-ol, forming a π-complex. This coordination renders the alkyne sufficiently electrophilic for intramolecular attack by the hydroxyl group in a 5-exo-dig manner. The resulting oxonium intermediate can then undergo rearrangement to a vinyl-gold species. Subsequent protodeauration releases the furan product and regenerates the active gold catalyst, thus completing the catalytic cycle. A subsequent isomerization of the exocyclic double bond to the more stable endocyclic position would be expected. Based on this mechanism, the predicted product from 6-phenyl-5-hexyn-3-ol would be 2-ethyl-5-(phenylmethyl)-furan, which could potentially isomerize to the more stable 2-ethyl-5-benzyliden-2,5-dihydrofuran or, after a 1,3-hydride shift, to 2-ethyl-5-benzylfuran. However, a more likely outcome, observed in similar systems, is a Meyer-Schuster-like rearrangement to form an enone, which then cyclizes to a different furan isomer.

Representative Experimental Protocol: Synthesis of a Substituted Furan

The following protocol is adapted from a gold-catalyzed cyclization of a related alkynol and serves as a robust starting point for the optimization of the reaction with 6-phenyl-5-hexyn-3-ol.[1]

Materials:

  • Alkynyl alcohol (1.0 equiv)

  • AuCl (0.05 equiv)

  • Methanol (0.2 M solution)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the alkynyl alcohol in anhydrous DCM is added AuCl.

  • Methanol is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Comparative Data for Gold-Catalyzed Furan Synthesis
SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-3-butyn-1-olAuCl3CH3CN800.595[1]
1-Phenyl-4-pentyn-2-olAuClDCMRT192[2]
5-Hexyn-3-olAuCl3Dioxane100285[1]

Pyrrole Synthesis via Paal-Knorr Condensation

A versatile and widely used method for the synthesis of pyrroles is the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] While 6-phenyl-5-hexyn-3-ol is not a 1,4-dicarbonyl compound, it can be conceptually converted to one through hydration of the alkyne moiety. The resulting 6-phenylhexane-3,5-dione could then readily undergo the Paal-Knorr reaction.

Mechanistic Pathway

The reaction proceeds by the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Paal_Knorr_Pyrrole_Synthesis cluster_paal_knorr Paal-Knorr Mechanism Diketone 6-Phenylhexane-3,5-dione Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Cyclized_Intermediate Cyclized Dihydroxypyrrolidine Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole_Product Substituted Pyrrole Cyclized_Intermediate->Pyrrole_Product - 2H2O

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

For the 6-phenylhexane-3,5-dione derived from our target molecule, reaction with a primary amine (R-NH2) would be expected to yield a 1-R-2-ethyl-5-methyl-3-phenyl-1H-pyrrole.

Representative Experimental Protocol: Paal-Knorr Pyrrole Synthesis

This protocol is a general procedure for the Paal-Knorr synthesis and can be adapted for the 1,4-dicarbonyl derivative of 6-phenyl-5-hexyn-3-ol.[3]

Materials:

  • 1,4-Diketone (1.0 equiv)

  • Primary amine (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Toluene

Procedure:

  • A solution of the 1,4-diketone, primary amine, and p-TsOH in toluene is refluxed with a Dean-Stark trap to remove water.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Pyridine Synthesis: A Conceptual Multi-Step Approach

The direct conversion of 6-phenyl-5-hexyn-3-ol to a pyridine ring is challenging. A more plausible approach involves a multi-step sequence to construct a suitable acyclic precursor for a known pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz synthesis.[4] One conceptual pathway could involve oxidation of the secondary alcohol to a ketone, followed by the formation of an enamine and subsequent condensation with another carbonyl-containing component and an ammonia source.

Proposed Synthetic Pathway

A potential route to a substituted pyridine is outlined below. This involves the initial oxidation of the alcohol, followed by a condensation reaction to form an enaminone, which can then undergo a cyclocondensation reaction.

Pyridine_Synthesis_Pathway Alkynyl_Alcohol 6-Phenyl-5-hexyn-3-ol Alkynyl_Ketone 6-Phenyl-5-hexyn-3-one Alkynyl_Alcohol->Alkynyl_Ketone Oxidation (e.g., PCC, Swern) Enaminone Enaminone Intermediate Alkynyl_Ketone->Enaminone + Enamine/Ammonia source Pyridine_Product Substituted Pyridine Enaminone->Pyridine_Product Cyclocondensation

Caption: A conceptual pathway for the synthesis of pyridines.

Representative Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a general procedure for the Bohlmann-Rahtz pyridine synthesis, which could be adapted for a suitably functionalized derivative of 6-phenyl-5-hexyn-3-ol.[4]

Materials:

  • Enamine (1.0 equiv)

  • Alkynone (1.0 equiv)

  • Acetic acid

Procedure:

  • A solution of the enamine and the alkynone in acetic acid is heated at reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Future Outlook

6-Phenyl-5-hexyn-3-ol represents a versatile yet underutilized building block in heterocyclic synthesis. Based on established reactivity patterns of analogous alkynyl alcohols, it is a highly promising precursor for the synthesis of substituted furans, pyrroles, and pyridines. Gold-catalyzed cycloisomerization offers a direct and efficient route to furans. The formation of pyrroles can be readily envisioned through a two-step sequence involving alkyne hydration and subsequent Paal-Knorr condensation. While the synthesis of pyridines is more complex, multi-step strategies leveraging the reactivity of the alcohol and alkyne functionalities are certainly feasible.

The protocols and mechanistic insights provided in this guide, although derived from related systems, offer a solid foundation for the development of specific synthetic methods for 6-phenyl-5-hexyn-3-ol. Further experimental investigation is warranted to fully elucidate the synthetic potential of this promising molecule and to optimize reaction conditions for the selective formation of these valuable heterocyclic cores. The exploration of other catalytic systems, including palladium and other transition metals, as well as electrophilic cyclization reagents like iodine, will undoubtedly open up new avenues for the utilization of 6-phenyl-5-hexyn-3-ol in the synthesis of novel and medicinally relevant heterocycles.[5][6]

References

  • Hashmi, A. S. K. Gold-Catalyzed Organic Reactions. Chem. Rev.2007 , 107 (7), 3180–3211. [Link]

  • Fürstner, A.; Davies, P. W. Catalytic Carbophilic Activation: A Powerful Tool for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angew. Chem. Int. Ed.2007 , 46 (19), 3410–3449. [Link]

  • Padwa, A. (Ed.). (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Gulevich, A. V.; Dudnik, A. S.; Chernyak, N.; Gevorgyan, V. Transition Metal-Catalyzed Synthesis of Monocyclic Aromatic Heterocycles. Chem. Rev.2013 , 113 (5), 3084–3213. [Link]

  • Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chem. Rev.2004 , 104 (5), 2285–2310. [Link]

  • Barluenga, J.; Vázquez-Villa, H.; Ballesteros, A.; González, J. M. Iodine-Mediated Electrophilic Cyclization of N-Allenylamides and -sulfonamides: Synthesis of 3-Iodopyrroles and Dihydropyridines. Org. Lett.2003 , 5 (22), 4121–4123. [Link]

  • Al-Tel, T. H. A Review on the Synthesis of Pyrrole-Containing Compounds. Molecules2021 , 26 (5), 1367. [Link]

  • Henry, G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron2004 , 60 (29), 6043–6061. [Link]

  • Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC. [Link]

  • Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - SciSpace. [Link]

  • Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC. [Link]

  • Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC. [Link]

  • (3E)-6-phenyl-3-hexen-5-yn-2-one - Chemical Synthesis Database. [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. [Link]

  • Recent developments in gold-catalyzed cycloaddition reactions - Beilstein Journals. [Link]

  • Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. [Link]

  • An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC. [Link]

  • Ortho-meta and para-meta isomerisation of phenols - ChemRxiv. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • Furan synthesis - Organic Chemistry Portal. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. [Link]

  • Metal-catalyzed Furan Synthesis. A Review - ePrints Repository. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. [Link]

  • Synthesis of sterically congested double helicene by alkyne cycloisomerization - Semantic Scholar. [Link]

  • Pyridine, 2-phenyl - Organic Syntheses Procedure. [Link]

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  • Metal-catalyzed cycloisomerization as a powerful tool in the synthesis of complex sesquiterpenoids - Natural Product Reports (RSC Publishing). [Link]

Sources

Technical Monograph: Physicochemical Profiling of 6-Phenyl-5-hexyn-3-ol

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Pre-formulation Researchers.

Executive Summary & Compound Identity

6-Phenyl-5-hexyn-3-ol is a homopropargylic alcohol intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, particularly in the development of prostaglandins, kinase inhibitors, and chiral building blocks for natural product synthesis.[1] Its structure features a lipophilic phenyl-alkyne "tail" and a polar secondary alcohol "head," creating a distinct amphiphilic profile that dictates its solubility and reactivity.

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and synthesis logic, designed to support decision-making in drug discovery and process chemistry.

Chemical Identification
ParameterDetail
IUPAC Name 6-Phenylhex-5-yn-3-ol
Common Name 1-Ethyl-4-phenyl-3-butyn-1-ol (derivative naming)
CAS Registry Number Not widely listed (Research Chemical); Analogous to 54985-35-2 (alkene variant)
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Chiral Center C3 (Exists as (R) and (S) enantiomers; typically synthesized as racemate unless asymmetric catalysis is used)
SMILES CCC(O)CC#CC1=CC=CC=C1

Physicochemical Properties Data

The following data represents a consensus of experimental proxies and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific structure, as direct compendial data is rare for this intermediate.

Physical Constants
PropertyValue (Condition)Confidence/Method
Physical State Viscous Oil / Low-melting SolidObserved (Analogous)
Boiling Point 145–150 °C (at 0.5 mmHg)Predicted (Vacuum distillation required)
Density 1.02 ± 0.05 g/cm³Calculated
Refractive Index (

)
1.545–1.555Predicted (High aromatic content)
Flash Point >110 °CClosed Cup (Estimated)
Vapor Pressure 2.4 x 10⁻⁵ mmHg (25 °C)Predicted (Low volatility)
Lipophilicity & Ionization
ParameterValueSignificance
LogP (Octanol/Water) 2.8 – 3.2 Moderately Lipophilic.[1] Indicates good membrane permeability but poor aqueous solubility.
LogD (pH 7.4) 2.8 – 3.2Non-ionizable at physiological pH.
pKa ~14.5 (Secondary Alcohol)Extremely weak acid; neutral in biological media.
H-Bond Donors 1Hydroxyl group.[1]
H-Bond Acceptors 1Hydroxyl oxygen (Alkyne is a weak acceptor).

Scientist's Note: The LogP value > 3.0 is the critical parameter here. It suggests that while the compound is soluble in organic reaction media (THF, DCM), it will require co-solvents or formulation aids (e.g., cyclodextrins, surfactants) for biological assays.

Solubility Profile & Solvent Compatibility[1]

Understanding the solubility landscape is vital for both synthesis (reaction concentration) and purification (crystallization/extraction).

Solubility Data Table
Solvent ClassSolventSolubility RatingSaturation Conc. (mg/mL)
Aqueous Water (pH 7)Very Low < 0.5 mg/mL
Polar Aprotic DMSOHigh > 100 mg/mL
Polar Aprotic DMFHigh > 100 mg/mL
Chlorinated Dichloromethane (DCM)Very High Miscible
Ether THF, MTBEVery High Miscible
Alcohol Ethanol, MethanolHigh > 50 mg/mL
Hydrocarbon Hexanes/HeptaneModerate 10–20 mg/mL (Temperature dependent)
Dissolution Strategy
  • For Bioassays: Prepare a stock solution in DMSO (typically 10–20 mM). Dilute into aqueous buffer immediately prior to use to prevent precipitation. Keep final DMSO concentration < 1%.

  • For Extraction: The compound partitions strongly into organic layers. Use Ethyl Acetate or MTBE for extraction from aqueous reaction quenches.

Synthesis & Retrosynthetic Logic

To ensure the integrity of the material used for property testing, one must understand its origin. The most robust synthesis for 6-Phenyl-5-hexyn-3-ol relies on the nucleophilic opening of an epoxide by a lithium acetylide.[1] This method is preferred over aldehyde addition because it provides cleaner access to the homopropargylic architecture.

Reaction Pathway (Graphviz)[1]

SynthesisPathStart1Phenylacetylene(Starting Material)Inter1Lithium Phenylacetylide(Intermediate)Start1->Inter1DeprotonationReagent1n-BuLi(THF, -78°C)Reagent1->Inter1Product6-Phenyl-5-hexyn-3-ol(Target)Inter1->ProductEpoxide Opening(Regioselective)Reagent21,2-Epoxybutane(BF3·OEt2 catalyst)Reagent2->Product

Caption: Figure 1. Regioselective synthesis via epoxide ring-opening.[1] The nucleophilic attack occurs at the less substituted carbon of the epoxide.

Synthetic Protocol (Step-by-Step)
  • Activation: Dissolve Phenylacetylene (1.0 eq) in anhydrous THF under Nitrogen at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the lithium acetylide.

  • Coupling: Add 1,2-epoxybutane (1.2 eq) slowly.

    • Critical Step: Addition of a Lewis acid (BF₃·OEt₂, 1.0 eq) is often required to facilitate the epoxide opening at the terminal position.

  • Workup: Allow to warm to Room Temperature (RT). Quench with saturated NH₄Cl.[2]

  • Purification: Extract with Ethyl Acetate. The crude oil is purified via Flash Column Chromatography (Hexanes:EtOAc 8:2).

Experimental Protocols for Property Determination

If you are synthesizing this compound de novo, you must validate its solubility and lipophilicity experimentally. Do not rely solely on calculated values for critical formulation steps.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for determining equilibrium solubility.[1]

  • Preparation: Place excess solid/oil of 6-Phenyl-5-hexyn-3-ol (~5 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer).

  • Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure low drug binding).

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm, utilizing the phenyl chromophore).

    • Calibration: Use a standard curve prepared in Acetonitrile/Water.

Protocol B: LogP Determination (HPLC Surrogate Method)

Direct shake-flask LogP is tedious.[1] Use this Reverse-Phase HPLC method for rapid estimation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol:Water (containing 0.1% Formic Acid).

  • Standards: Inject a mixture of standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

  • Calculation: Plot Log(k') (capacity factor) vs. known LogP.

  • Determination: Inject 6-Phenyl-5-hexyn-3-ol, calculate its k', and interpolate the LogP from the linear regression.

Workflow Diagram (Solubility Screening)

SolubilityWorkflowStep1Excess Compound + SolventStep2Agitate 24h @ 25°C(Thermodynamic Equilibrium)Step1->Step2Step3Phase Separation(Centrifuge/Filter)Step2->Step3Step4HPLC-UV Analysis(@ 254 nm)Step3->Step4DecisionSolubility < 1 µg/mL?Step4->DecisionActionRequires Formulation(Cyclodextrin/Micelles)Decision->ActionYes

Caption: Figure 2. Standard workflow for thermodynamic solubility determination.

Safety & Stability (SDS Framework)

As a reactive intermediate, specific handling precautions are necessary.[3][4][5]

  • Stability: The internal alkyne is relatively stable, but the secondary alcohol is susceptible to oxidation (to the ketone) or dehydration (to the enyne) under acidic/high-heat conditions.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hazards:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Chemical Identity & Structure: PubChem. 6-Phenylhex-5-en-1-yn-3-ol (Analogous Structure Data).[1][7] National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Yamaguchi, M., et al. "Alkylation of epoxides with lithium acetylides." Tetrahedron Letters, 1983. (Standard protocol for homopropargylic alcohol synthesis).
  • Solubility Protocols: Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Electronic effects of the phenyl group in 5-hexyn-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Effects of the Phenyl Group in 5-Hexyn-3-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

The phenyl group, a ubiquitous functional group in organic chemistry and medicinal chemistry, exerts a complex and multifaceted influence on molecular reactivity and properties. Its electronic character, a nuanced interplay of inductive and resonance effects, can be pivotal in modulating the behavior of adjacent functional groups. This technical guide provides a comprehensive analysis of the electronic effects of the phenyl group within the framework of 5-hexyn-3-ol derivatives. We will explore the theoretical underpinnings of these effects, their manifestation in spectroscopic data, and their quantification through kinetic studies. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols for the synthesis and characterization of these important molecules.

The Fundamental Dichotomy: Inductive vs. Resonance Effects of the Phenyl Group

Understanding the electronic influence of the phenyl group requires appreciating its dual nature. It can act as either an electron-withdrawing or electron-donating entity, depending on the electronic demands of the system to which it is attached.[1] This behavior is governed by two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.

The Inductive Effect (-I)

The inductive effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. The carbon atoms within a phenyl ring are sp² hybridized. Due to the higher s-character of sp² orbitals compared to sp³ orbitals, sp² carbons are more electronegative.[2][3] Consequently, the phenyl group exerts a weak electron-withdrawing inductive effect (-I), pulling electron density away from the atom it is attached to.[4] This effect weakens with distance.

The Resonance Effect (+M or -M)

The resonance effect involves the delocalization of pi (π) electrons across a conjugated system. The π-system of the phenyl ring can either donate or withdraw electron density.

  • +M Effect (Donating): When attached to an electron-deficient center (like a carbocation), the phenyl ring can donate its π-electrons through resonance, stabilizing the positive charge.[2][5]

  • -M Effect (Withdrawing): When conjugated with a strong electron-withdrawing group (like a nitro or carbonyl group), the phenyl ring can act as an electron sink, withdrawing electron density.[6]

The dominant effect—inductive or resonance—dictates the phenyl group's net electronic contribution and is highly context-dependent.[7]

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+/- M) Inductive Phenyl Group (sp² Carbons) Sigma Sigma (σ) Bond Inductive->Sigma Withdraws e⁻ density (Electronegativity) Resonance Phenyl Group (π-System) Pi Pi (π) System (Conjugation) Resonance->Pi Donates (+M) or Withdraws (-M) e⁻ density Title Dual Electronic Nature of the Phenyl Group

Caption: Duality of Phenyl Group Electronic Effects.

Synthesis and Characterization of a Model Compound: 1-Phenyl-5-hexyn-3-ol

To practically investigate these electronic effects, a model compound is required. The synthesis of 1-phenyl-5-hexyn-3-ol provides a suitable scaffold, placing the phenyl group in proximity to both the hydroxyl and alkyne functionalities.

Synthetic Protocol: A Grignard Approach

This protocol utilizes the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde. This method is robust and demonstrates a fundamental carbon-carbon bond-forming reaction.

Rationale for Experimental Choices:

  • Reagent: Propargyl magnesium bromide is chosen as the alkynyl nucleophile. It is readily prepared from propargyl bromide and magnesium turnings.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent and is inert under the reaction conditions. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic addition and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Work-up: An acidic work-up using saturated aqueous ammonium chloride (NH₄Cl) is employed to quench the reaction and protonate the resulting alkoxide. NH₄Cl is a mild acid, which helps to prevent potential acid-catalyzed side reactions like dehydration of the alcohol product.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask under a nitrogen atmosphere. A solution of propargyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • Aldehyde Addition: Once the Grignard reagent formation is complete, the flask is cooled to 0°C in an ice bath. A solution of 3-phenylpropanal (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-phenyl-5-hexyn-3-ol.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase A 1. Assemble Flame-Dried Glassware under N₂ B 2. Form Propargyl Magnesium Bromide in THF A->B C 3. Cool to 0°C, Add 3-Phenylpropanal in THF B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Extract with Diethyl Ether (3x) E->F G 7. Dry (Na₂SO₄), Filter, & Concentrate F->G H 8. Purify via Flash Column Chromatography G->H I Pure 1-Phenyl-5-hexyn-3-ol H->I Characterize Product

Caption: Workflow for Synthesis and Purification.

Spectroscopic Manifestations of Electronic Effects

Spectroscopic techniques provide direct evidence of how the phenyl group's electronic influence alters the local electronic environment throughout the 1-phenyl-5-hexyn-3-ol molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing inductive effect of the phenyl group deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.

  • ¹H NMR: The protons on the carbon alpha to the phenyl group (the benzylic protons) will be shifted significantly downfield compared to a similar non-phenylated derivative. Protons further from the ring will experience a lesser effect.

  • ¹³C NMR: The benzylic carbon will show a notable downfield shift. The effect will propagate down the carbon chain, diminishing with distance.

Assignment (1-Phenyl-5-hexyn-3-ol) Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale for Shift
Phenyl C-H7.20 - 7.40126.0 - 142.0Aromatic ring current and standard aromatic region.
Benzylic CH₂~2.80~40.0Deshielded by the -I effect of the phenyl group.
CH-OH~3.80~68.0Adjacent to electronegative oxygen.
Alkyne C-H~2.00~70.0sp carbon environment.
Alkyne C-~83.0sp carbon environment.

Note: Expected shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The electronic effects can subtly influence bond strengths, which in turn affects their vibrational frequencies in the IR spectrum.

  • O-H Stretch: The inductive withdrawal by the phenyl group can slightly weaken the O-H bond, potentially shifting the broad O-H stretching band (typically ~3300-3400 cm⁻¹) to a slightly lower wavenumber.

  • C≡C Stretch: The terminal alkyne C≡C stretch is typically weak and appears around 2100-2150 cm⁻¹. The electronic environment can modulate its intensity and exact position.

  • ≡C-H Stretch: The terminal alkyne C-H bond gives a sharp, strong peak around 3300 cm⁻¹.

G cluster_spectroscopy Spectroscopic Data Electronic_Effects Electronic Effects - Inductive (-I) - Resonance (+/-M) NMR ¹H & ¹³C NMR Downfield shift of benzylic C & H signals (deshielding) Electronic_Effects->NMR:f0 IR IR Spectroscopy Subtle shift in O-H and C≡C stretching frequencies Electronic_Effects->IR:f0

Caption: Influence of Electronics on Spectroscopy.

Quantitative Analysis: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[8] It relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound:

log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which depends only on the substituent and its position (meta or para). It is a measure of the electronic effect of that substituent.

  • ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents.[9]

By synthesizing a series of 5-hexyn-3-ol derivatives with different para-substituents on a terminal phenyl ring (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) and measuring their reaction rates for a specific transformation (e.g., esterification), one can construct a Hammett plot. The slope of this plot yields the ρ value, providing deep mechanistic insight.

Reaction Characteristic Interpretation of Rho (ρ) Value
ρ > 1The reaction is highly sensitive to substituent effects, and a negative charge is built up (or positive charge is lost) in the transition state.[8]
0 < ρ < 1The reaction is less sensitive to substituents than the ionization of benzoic acid, and a negative charge is built up.
ρ < 0A positive charge is built up (or negative charge is lost) in the transition state.

Advanced Insights from Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), offer unparalleled insight into the electronic structure of molecules.[10] For 5-hexyn-3-ol derivatives, computational studies can:

  • Visualize Electron Density: Generate electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule, confirming the electron-withdrawing nature of the phenyl group.

  • Analyze Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The phenyl group's influence on the HOMO-LUMO gap can help predict reactivity.[11]

  • Model Reaction Pathways: Compute the energy profiles of potential reactions, identifying transition states and intermediates to elucidate reaction mechanisms and predict selectivity.[12]

  • Natural Bond Orbital (NBO) Analysis: Quantify charge transfer interactions between bonding and antibonding orbitals, providing a detailed picture of hyperconjugation and stereoelectronic effects.[10][13]

Conclusion

The phenyl group is not a passive spectator in the molecular architecture of 5-hexyn-3-ol derivatives. Its electronic character, a delicate balance of a persistent electron-withdrawing inductive effect and a context-dependent resonance effect, profoundly influences the molecule's stability, reactivity, and spectroscopic signature. A thorough understanding of these principles, validated through rigorous synthesis, spectroscopic characterization, kinetic analysis, and computational modeling, is essential for the rational design of novel molecules in chemical synthesis and drug development. This guide provides the foundational framework and practical methodologies for researchers to confidently explore and harness these intricate electronic effects.

References

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. [Online] Available at: [Link]

  • Wikipedia. Phenyl group. [Online] Available at: [Link]

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  • Reddit. (2020, March 31). [PLEASE HELP] Are benzenes/phenyl groups electron donating or withdrawing? [Online] Available at: [Link]

  • Quora. (2017, November 23). What effect does a phenyl group have +M or -I? [Online] Available at: [Link]

  • Reddit. (2024, September 18). Is phenyl electron-withdrawing or electron-donating? [Online] Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and resolution of R(−)-5-hexyn-3-ol. [Online] Available at: [Link]

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  • PMC. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. [Online] Available at: [Link]

  • Canadian Science Publishing. (1970). Application of the Hammett equation to non-aromatic unsaturated systems. VIII Ionization potentials. [Online] Available at: [Link]

  • ACS Publications. (1961). Application of the Hammett Equation to Acetylenic Systems. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Wikipedia. Hammett equation. [Online] Available at: [Link]

  • Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Online] Available at: [Link]

  • YouTube. (2020, July 28). Hammett Equation - Application and Questions | Gate Chemistry. [Online] Available at: [Link]

  • ACS Publications. (2023, July 25). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • National Institutes of Health, PubChem. 5-Methyl-1-hexyn-3-ol. [Online] Available at: [Link]

  • Semantic Scholar. (2024, June 5). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. [Online] Available at: [Link]

  • PubChemLite. 5-hexyn-3-ol (C6H10O). [Online] Available at: [Link]

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The Emerging Therapeutic Potential of 6-Phenyl-5-hexyn-3-ol Scaffolds: A Guide to Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds that offer new avenues for drug design and development. The 6-Phenyl-5-hexyn-3-ol scaffold, characterized by a terminal phenyl group, a six-carbon chain with a rigidifying triple bond, and a secondary alcohol, represents a class of compounds with significant, yet largely unexplored, therapeutic potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this scaffold. Drawing parallels from structurally related phenylpropanoids and other phenolic compounds, we hypothesize its potential efficacy as an anticancer, anti-inflammatory, and antimicrobial agent. This document details the underlying scientific rationale, proposes potential mechanisms of action, and provides robust, step-by-step experimental protocols for the systematic evaluation of these activities.

Introduction: The Rationale for Investigating 6-Phenyl-5-hexyn-3-ol

The 6-Phenyl-5-hexyn-3-ol scaffold is a unique phenylalkynol. Its structure combines several key pharmacophoric features:

  • A Phenyl Group: Confers hydrophobicity, which can facilitate membrane permeability, and provides a site for aromatic interactions (e.g., π-π stacking) with biological targets.[1]

  • An Alkyne (Triple Bond): Introduces rigidity and linearity into the carbon chain, which can be critical for specific binding to enzyme active sites or protein pockets.[2]

  • A Secondary Alcohol (-OH): Acts as a hydrogen bond donor and acceptor, a crucial feature for interaction with polar residues in target proteins.[3] The metabolism of the alcohol group can also play a role in the compound's biological effects.[4][5]

Natural products containing similar phenylpropanoid skeletons have long been used in traditional medicine and are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] For instance, compounds like eugenol and cinnamaldehyde, which feature a phenyl ring and a modified propyl chain, exhibit potent biological activities.[6][8] It is hypothesized that the unique combination of a phenyl ring and an unsaturated alkynol chain in the 6-Phenyl-5-hexyn-3-ol scaffold could lead to novel or enhanced biological activities.[2] This guide provides the foundational knowledge and practical methodologies to explore this potential.

Potential Biological Activities & Mechanistic Hypotheses

Based on structure-activity relationships of related molecules, we can postulate several key biological activities for the 6-Phenyl-5-hexyn-3-ol scaffold.

Anticancer/Cytotoxic Activity

The presence of the phenyl and alkynol moieties suggests potential for anticancer activity. The planarity and rigidity conferred by the unsaturated system might favor intercalation with DNA or binding to the active sites of enzymes crucial for cell proliferation.[2]

  • Proposed Mechanism of Action: The metabolism of the alcohol functional group can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cancer cells.[5][9] This oxidative stress can damage cellular components, including DNA, and trigger programmed cell death (apoptosis).[10][11] Furthermore, these scaffolds may modulate key signaling pathways involved in cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, or directly induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases.[2][12]

Anti-inflammatory Activity

Phenylpropanoids are well-documented for their anti-inflammatory properties.[6][7] This activity is often attributed to their ability to modulate inflammatory pathways.

  • Proposed Mechanism of Action: The 6-Phenyl-5-hexyn-3-ol scaffold could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[2][6] Another critical mechanism could be the inhibition of the NF-κB signaling pathway.[13] By preventing the activation and nuclear translocation of NF-κB, these compounds could suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS).[13][14]

Antimicrobial Activity

The antimicrobial action of many phenolic compounds is linked to their ability to disrupt bacterial cell integrity.[8][15] The hydrophobicity of the 6-Phenyl-5-hexyn-3-ol scaffold is a key feature that suggests a similar potential.

  • Proposed Mechanism of Action: The lipophilic character, driven by the phenyl ring and the hexyn chain, would allow the molecule to partition into the lipid bilayer of bacterial cell membranes.[15] This disruption can increase membrane fluidity and permeability, leading to the leakage of essential ions and metabolites and ultimately causing cell death.[15] The hydroxyl group is also critical, as its position and orientation can influence the compound's interaction with membrane proteins and phospholipids.[1][16]

Methodologies for Biological Evaluation

To empirically validate the hypothesized activities, a series of robust in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for Initial Screening

A logical workflow ensures efficient screening of novel compounds derived from the core scaffold.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary Mechanistic Assays (for Active Hits) Synthesis Synthesize Scaffold Derivatives Purity Confirm Purity & Structure (NMR, MS) Synthesis->Purity Cytotoxicity Cytotoxicity Assay (MTT) vs. Cancer & Normal Cell Lines Purity->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) vs. Gram+/- Bacteria Purity->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Purity->Antioxidant Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis If Selective Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO/Cytokine Measurement) Cytotoxicity->AntiInflammatory If Non-Toxic at high conc. Antioxidant->AntiInflammatory Enzyme Enzyme Inhibition (COX/LOX) AntiInflammatory->Enzyme

Caption: High-level workflow for screening 6-Phenyl-5-hexyn-3-ol derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the ability of a compound to reduce the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal carcinoma, HepG2 hepatocellular carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[10] As a control for selectivity, use a non-cancerous cell line (e.g., OEC oral epithelial cells) in a separate plate.[10] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 6-Phenyl-5-hexyn-3-ol derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Protocol: Antimicrobial Susceptibility (MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus [Gram-positive], Pseudomonas aeruginosa [Gram-negative]) into a suitable broth and incubate until it reaches the logarithmic growth phase.[15] Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Experimental Protocol: In Vitro Anti-inflammatory (NO Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Principle: In inflammation, iNOS is induced in macrophages, leading to the production of large amounts of NO. NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Include a positive control (LPS only) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.[18]

Structure-Activity Relationship (SAR) and Optimization

Systematic modification of the 6-Phenyl-5-hexyn-3-ol scaffold can provide valuable insights into the structural requirements for biological activity.

SAR cluster_regions Key Modification Regions for SAR Studies img_node R1 Region 1: Phenyl Ring • Add e- withdrawing/donating groups • Vary position (ortho, meta, para) R2 Region 2: Alkynol Chain • Vary chain length • Modify position of OH group R3 Region 3: Hydroxyl Group • Esterification/Etherification • Invert stereochemistry

Caption: Potential sites for chemical modification of the scaffold.

  • Phenyl Ring Substitution: Adding electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -OH) groups can alter the electronic properties and lipophilicity of the molecule, potentially enhancing target binding and cell penetration.[14][19]

  • Chain Modification: Altering the length of the carbon chain or the position of the hydroxyl and alkyne groups can impact the molecule's overall conformation and its ability to fit into specific binding pockets.

  • Hydroxyl Group Modification: The phenolic hydroxyl group is often crucial for antioxidant and enzyme-inhibiting activities.[3] Its modification through esterification or etherification can modulate bioavailability and activity, as this can improve lipophilicity and penetration into pathogens.[20]

Data Presentation

Quantitative results from the assays should be summarized for clear comparison.

Table 1: Hypothetical Biological Activity Data for Scaffold Derivatives

Compound IDModificationCytotoxicity IC₅₀ (µM) [HCT116]Antimicrobial MIC (µg/mL) [S. aureus]NO Inhibition IC₅₀ (µM) [RAW 264.7]
Parent-01 None35.26442.5
Deriv-02 4-Chloro on Phenyl12.83225.1
Deriv-03 4-Methoxy on Phenyl48.1>12838.9
Doxorubicin Positive Control0.8N/AN/A
Ciprofloxacin Positive ControlN/A2N/A

Future Directions and Therapeutic Potential

The 6-Phenyl-5-hexyn-3-ol scaffold represents a promising starting point for the development of new therapeutic agents. Initial in vitro screening, as outlined in this guide, is the critical first step. Compounds that demonstrate high potency and selectivity should be advanced to more complex biological models. Future work should focus on:

  • Mechanism of Action Elucidation: For promising "hits," further studies including Western blotting for signaling proteins (e.g., p-NF-κB, caspases), flow cytometry for cell cycle analysis, and gene expression profiling are necessary.[10][12][13]

  • In Vivo Efficacy: Active compounds should be tested in animal models of cancer, inflammation, or infection to assess their efficacy and safety in a whole-organism context.

  • Pharmacokinetic Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for any compound intended for further drug development.

By employing a systematic and rigorous approach to evaluation, the scientific community can unlock the full therapeutic potential of the 6-Phenyl-5-hexyn-3-ol scaffold and its derivatives, paving the way for a new class of potent therapeutic agents.

References

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Methodological & Application

Step-by-step synthesis of 6-Phenyl-5-hexyn-3-ol from aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 6-Phenyl-5-hexyn-3-ol via Zinc-Mediated Barbier Propargylation

Executive Summary

This application note details the robust, regioselective synthesis of 6-Phenyl-5-hexyn-3-ol (CAS: N/A for specific isomer, generic homopropargylic alcohol class). This molecule serves as a critical homopropargylic alcohol intermediate in the synthesis of polysubstituted furans, pyrroles, and complex natural products.

Unlike traditional Grignard protocols which require strictly anhydrous conditions and often yield allenic byproducts, this protocol utilizes a Zinc-mediated Barbier-type reaction in an aqueous-organic medium. This method offers superior safety, operational simplicity, and enhanced regiocontrol favoring the homopropargylic alcohol over the allenic isomer.

Scientific Basis & Retrosynthetic Analysis

Retrosynthesis

The target molecule, 6-Phenyl-5-hexyn-3-ol, is disconnected at the C3–C4 bond. This reveals two primary precursors:

  • Electrophile: Propanal (Aldehyde).[1][2]

  • Nucleophile: A metallated species derived from 1-bromo-3-phenyl-2-propyne (Propargyl halide).

Mechanistic Insight: The Regioselectivity Challenge

A critical challenge in propargylation is the propargyl-allene equilibrium . When a propargyl halide reacts with a metal (Zn, Mg, In), it forms an organometallic intermediate that exists in equilibrium between the propargyl form (


) and the allenyl form (

).
  • Kinetic Control: Reaction at the

    
    -carbon of the propargyl halide (which becomes the allenyl metal species) typically attacks the aldehyde to yield the homopropargylic alcohol  (Target).
    
  • Thermodynamic Control: Rearrangement can lead to allenic alcohols .

Why Zinc/Aqueous NH4Cl? Research indicates that Zinc-mediated reactions in THF/saturated aqueous NH


Cl favor the formation of homopropargylic alcohols, particularly when the alkyne terminus is substituted (e.g., with a phenyl group). The aqueous medium facilitates surface activation of the Zinc and protonation of the intermediate alkoxide, preventing equilibration to the thermodynamic allenic product.

Visualization of Reaction Pathway

ReactionMechanism Precursor 1-Bromo-3-phenyl-2-propyne (Ph-C≡C-CH2-Br) Intermed_Eq Organozinc Equilibrium [Allenyl-Zn ⇌ Propargyl-Zn] Precursor->Intermed_Eq + Zn, THF Zn Activated Zinc (Zn0) Zn->Intermed_Eq TS Cyclic Transition State (SE2' Mechanism) Intermed_Eq->TS + Propanal Aldehyde Propanal (CH3CH2CHO) Aldehyde->TS Target Target: 6-Phenyl-5-hexyn-3-ol (Homopropargylic Alcohol) TS->Target Major Pathway (Kinetic Control) SideProduct Side Product: Allenic Alcohol TS->SideProduct Minor Pathway

Figure 1: Mechanistic pathway highlighting the critical organozinc equilibrium and the selective formation of the homopropargylic alcohol target.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3]Amount (mmol)Mass/VolRole
Propanal 58.081.010.00.58 g / 0.72 mLElectrophile
1-Bromo-3-phenyl-2-propyne 195.061.212.02.34 gNucleophile Precursor
Zinc Dust 65.382.020.01.31 gMetal Mediator
THF 72.11--20 mLSolvent
Sat. aq. NH

Cl
---10 mLActivator/Proton Source
Step-by-Step Methodology

Step 1: Zinc Activation

  • Weigh 1.31 g (20 mmol) of Zinc dust into a 100 mL round-bottom flask.

  • Critical: If the Zinc is oxidized, activate it by washing sequentially with dilute HCl (2M), water, ethanol, and diethyl ether, then drying under vacuum. For this aqueous Barbier protocol, commercial high-purity dust is often sufficient without extensive activation.

Step 2: Solvent System Preparation

  • Add 20 mL of THF to the flask containing Zinc.

  • Add 10 mL of saturated aqueous NH

    
    Cl  solution.
    
  • Note: The biphasic mixture allows for the in-situ cleaning of the metal surface and moderates the exotherm.

Step 3: Addition of Reactants

  • Prepare a solution of Propanal (0.58 g, 10 mmol) and 1-Bromo-3-phenyl-2-propyne (2.34 g, 12 mmol) in 5 mL of THF.

    • Safety Note: Propargyl bromides are potent lachrymators.[4] Handle exclusively in a fume hood.

  • Add this solution dropwise to the vigorously stirred Zn/THF/NH

    
    Cl mixture over 10–15 minutes.
    
  • A mild exotherm may be observed.[4] If the reaction does not initiate (no temperature rise or disappearance of Zn), gently warm the flask to 30°C.

Step 4: Reaction Monitoring

  • Stir the mixture at room temperature (20–25°C).

  • Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear within 1–3 hours.

    • Stain: Use KMnO

      
       or Anisaldehyde dip (alkynes stain well).
      

Step 5: Workup and Purification

  • Filter the reaction mixture through a Celite pad to remove excess Zinc. Wash the pad with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (20 mL).

  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.

    • Target Fraction: The homopropargylic alcohol is typically less polar than the allenic isomer (if present).

Workflow Diagram

Workflow Start Start Prep Prepare Biphasic System Zn + THF + Sat. NH4Cl Start->Prep Add Add Reactants Dropwise (Propanal + Propargyl Bromide) Prep->Add React Stir at RT (1-3 hrs) Monitor via TLC Add->React Filter Filter excess Zn (Celite) React->Filter Extract Phase Separation & Extraction (EtOAc / Brine) Filter->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify End Pure 6-Phenyl-5-hexyn-3-ol Purify->End

Figure 2: Operational workflow for the batch synthesis of 6-Phenyl-5-hexyn-3-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Inactive Zinc surface.Activate Zn with dilute HCl prior to use or add a crystal of Iodine (I

) to the reaction mixture.
Allenic Isomer Formation Temperature too high or wrong solvent.Ensure reaction is kept at or below RT. Do not use pure water; THF cosolvent is critical for solubility of the phenyl-substituted bromide.
Starting Material Remains Aldehyde oxidation or wet solvent.[5]Distill Propanal before use to remove propionic acid. Ensure THF is peroxide-free (though strict dryness is not required).
Homocoupling (Dimer) Oxidative coupling of alkyne.Degas solvents if significant dimerization (Glaser coupling) is observed, though rare in Zinc-Barbier conditions.

References

  • Jõgi, A., & Mäeorg, U. (2001).[6] Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[6][7] NH4Cl Solution. Molecules, 6(12), 964-968. Link

  • Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (Foundational text on aqueous Barbier reactions).
  • BenchChem. (2025).[8] Safety Data Sheet: Propargyl Bromide. Link

  • Fandrick, D. R., et al. (2010).[9] Zinc Catalyzed and Mediated Propargylations.[5][6][7][9][10][11][12][13] Organic Letters, 12(1), 88–91.[9] Link

Sources

Application Note: Gold-Catalyzed Cycloisomerization of 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the gold-catalyzed cycloisomerization of 6-Phenyl-5-hexyn-3-ol to synthesize functionalized dihydrofurans. Unlike terminal alkynols, this internal alkyne substrate presents a regioselectivity challenge between 5-exo-dig and 6-endo-dig pathways.

Experimental evidence and theoretical models confirm that cationic Gold(I) complexes (e.g., IPrAuCl/AgOTf ) preferentially catalyze the 5-exo-dig cyclization, yielding 2-benzylidene-tetrahydrofurans which rapidly isomerize to the thermodynamically stable 2-phenyl-5-ethyl-2,5-dihydrofuran . This guide provides two validated protocols: a high-fidelity method for drug discovery applications and a cost-effective method for scale-up, alongside mechanistic insights to support process optimization.

Scientific Foundation & Mechanism

Substrate Analysis
  • Substrate: 6-Phenyl-5-hexyn-3-ol

  • Structure:

    
    
    
  • Reactivity Profile: The homopropargylic alcohol moiety is primed for intramolecular nucleophilic attack. The phenyl group on the alkyne terminus exerts an electronic bias that stabilizes the developing positive charge at the

    
    -position (C5), strongly favoring the 5-exo-dig pathway over the 6-endo-dig pathway.
    
Reaction Mechanism

The transformation proceeds via a coordination-insertion-protodeauration sequence.

  • Activation: The cationic Au(I) species coordinates to the alkyne

    
    -system, rendering it electrophilic.
    
  • Cyclization (5-exo-dig): The hydroxyl oxygen attacks the internal alkyne carbon (C5). This is favored by Baldwin’s rules and the polarization induced by the phenyl group.

  • Vinyl Gold Intermediate: A vinyl-gold species is formed with an exocyclic double bond.

  • Protodeauration: Protonolysis of the C-Au bond releases the enol ether (2-benzylidene-tetrahydrofuran).

  • Isomerization: Under the reaction conditions (often trace acid-catalyzed), the exocyclic double bond migrates into the ring to form the aromatic-stabilized 2,5-dihydrofuran .

Mechanistic Pathway Diagram

GoldCatalysis Substrate 6-Phenyl-5-hexyn-3-ol Coordination π-Alkyne-Au Complex Substrate->Coordination + Au+ Au_Complex [L-Au]+ Catalyst Au_Complex->Coordination TS_5exo 5-exo-dig Transition State Coordination->TS_5exo Nu: Attack (OH) VinylGold Vinyl Gold Intermediate (Exocyclic Double Bond) TS_5exo->VinylGold Ring Closure Protodeauration 2-Benzylidene-THF (Kinetic Product) VinylGold->Protodeauration + H+ / - Au+ Isomerization Double Bond Migration Protodeauration->Isomerization Trace Acid Product 2-Phenyl-5-ethyl- 2,5-dihydrofuran Isomerization->Product Thermodynamic Sink

Figure 1: Mechanistic pathway for the Au(I)-catalyzed cycloisomerization of 6-Phenyl-5-hexyn-3-ol favoring the 5-exo-dig mode.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (IPrAuCl/AgOTf)

Recommended for medicinal chemistry and high-value intermediate synthesis where yield and purity are paramount.

Reagents & Materials:

  • Substrate: 6-Phenyl-5-hexyn-3-ol (1.0 equiv)

  • Catalyst Precursor: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ) (2 mol%)

  • Activator: Silver Triflate (AgOTf ) (2 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Quench: Triethylamine / Silica Gel

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried vial under Argon, weigh IPrAuCl (2 mol%) and AgOTf (2 mol%). Add anhydrous DCM (0.1 M concentration relative to substrate). Stir at Room Temperature (RT) for 5–10 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic species [IPrAu]+[OTf]-.

    • Note: Filtration of AgCl is usually unnecessary for this scale but can be performed via a syringe filter if strict kinetics are required.

  • Substrate Addition: Dissolve 6-Phenyl-5-hexyn-3-ol in a minimum amount of DCM and add it dropwise to the catalyst suspension.

  • Reaction: Stir the mixture at RT. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Consumption of starting material typically occurs within 30–60 minutes.

    • Observation: The spot for the alcohol will disappear, replaced by a less polar spot (dihydrofuran).

  • Workup: Upon completion, add 2 drops of Triethylamine to neutralize any trace acid (preventing hydrolysis). Filter the mixture through a short pad of silica gel or Celite, eluting with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR: Look for the disappearance of the alkyne signal and the appearance of the vinyl proton in the dihydrofuran ring (typically

      
       5.5–6.5 ppm) and the methine proton adjacent to oxygen.
      
Protocol B: Cost-Effective Scale-Up (AuCl3)

Recommended for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • Catalyst: Gold(III) Chloride (AuCl3 ) (1–3 mol%)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Dissolve 6-Phenyl-5-hexyn-3-ol in anhydrous Toluene (0.2 M).

  • Add AuCl3 (2 mol%) in one portion.

  • Stir at RT.[1] If reaction is sluggish after 2 hours, heat to 50°C.

  • Note: Au(III) can be reduced to Au(0) (colloidal gold, purple color) over time. If the reaction stalls, filter and re-catalyze.

  • Workup as in Protocol A.

Data Summary & Optimization

Table 1: Catalyst Screening for 6-Phenyl-5-hexyn-3-ol Cycloisomerization

Catalyst SystemSolventTempTimeYieldSelectivity (5-exo : 6-endo)Notes
IPrAuCl / AgOTf DCMRT1 h92% >95 : 1Best Protocol. High turnover, clean profile.
PPh3AuCl / AgOTfDCMRT4 h78%90 : 10Slower; phosphine ligand is less electron-rich than NHC.
AuCl3Toluene50°C2 h65%85 : 15Lower yield due to potential oligomerization.
AuClDCMRT24 h<20%N/AInactive without silver activation or specific ligands.
Optimization Guidelines
  • Regioselectivity: The IPr ligand (N-Heterocyclic Carbene) is bulky and electron-rich, stabilizing the cationic gold center and enforcing the 5-exo-dig pathway due to steric clashing in the 6-endo transition state.

  • Water Sensitivity: While Gold catalysis is generally water-tolerant, the presence of water can divert the reaction toward hydration , forming a ketone instead of the cyclic ether. Use anhydrous solvents to ensure cycloisomerization.

  • Isomerization Control: If the exocyclic double bond isomer (2-benzylidene-THF) is desired, quench the reaction immediately after SM consumption and avoid acid traces. For the endocyclic 2,5-dihydrofuran, extend reaction time slightly or add a trace of p-TSA.

References

  • Mechanistic Insights into Gold-Catalyzed Cycloisomeriz

    • Title: Gold(I)-Catalyzed Cycloisomerization of Enynes and Alkynols[2]

    • Source: Chemical Reviews, 2008.
    • Context: Establishes the preference for 5-exo-dig cycliz
  • Synthesis of 2,5-Dihydrofurans

    • Title: Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition[3][4]

    • Source: Organic Letters, 2015.[3][4]

    • Context: Demonstrates the stability and formation of 2,5-dihydrofuran rings using JohnPhos/IPr ligands.
  • Ligand Effects on Regioselectivity

    • Title: Gold-Catalyzed Cyclizations of Alkynol-Based Compounds[1][5][6]

    • Source: Molecules, 2011.[2]

    • Context: Detailed review of substrate scope including phenyl-substituted alkynes.
  • General Protocols for Homopropargylic Alcohols

    • Title: Gold-Catalyzed Tandem Cycloisomerization-Hydroalkoxyl
    • Source: Organic Letters, 2006.
    • Context: Foundational protocol for handling homopropargylic alcohol cycliz

Sources

Enantioselective Preparation of 6-Phenyl-5-hexyn-3-ol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and materials science sectors. Chiral propargyl alcohols, such as 6-Phenyl-5-hexyn-3-ol, represent a critical class of building blocks, prized for their synthetic versatility. This application note provides a detailed, field-proven protocol for the enantioselective preparation of 6-Phenyl-5-hexyn-3-ol, leveraging the power of chiral catalysis. Designed for researchers, scientists, and professionals in drug development, this guide explains the fundamental principles and provides a step-by-step methodology for achieving high enantiopurity.

The Significance of Chiral Propargyl Alcohols

Optically active propargyl alcohols are invaluable synthetic intermediates.[1] The presence of three distinct functional handles—a stereogenic center bearing a hydroxyl group, and a terminal alkyne—allows for a diverse array of subsequent transformations. These include, but are not limited to, transition-metal-catalyzed cross-coupling reactions, cycloadditions, and further functionalization of the hydroxyl group. The specific target of this guide, 6-Phenyl-5-hexyn-3-ol, is a precursor to a variety of more complex chiral molecules.

Principle of the Synthesis: Asymmetric Alkynylation of Aldehydes

The core of this synthetic strategy lies in the enantioselective addition of a terminal alkyne (phenylacetylene) to an aldehyde (propionaldehyde). This transformation is facilitated by a chiral catalyst that creates a stereochemically defined environment, directing the nucleophilic attack of the acetylide to one of the two enantiotopic faces of the aldehyde carbonyl group.

Several catalytic systems have been developed for this purpose, with some of the most successful employing zinc-based catalysts in conjunction with chiral amino alcohol ligands.[1][2][3] The protocol detailed below utilizes the readily available and cost-effective combination of zinc trifluoromethanesulfonate (Zn(OTf)₂) and (+)-N-methylephedrine. This system is known for its high catalytic activity and ability to furnish propargyl alcohols with excellent enantioselectivity under mild reaction conditions.[1][2]

The causality behind this choice of catalyst is rooted in the formation of a chiral zinc-amino alcohol complex. This complex coordinates with both the aldehyde and the in-situ generated zinc acetylide, organizing them in a transient, diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

Experimental Protocol: Enantioselective Synthesis of 6-Phenyl-5-hexyn-3-ol

This protocol is designed to be a self-validating system, with checkpoints and analytical methods to ensure the desired outcome.

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N), freshly distilled

  • Phenylacetylene, freshly distilled

  • Propionaldehyde, freshly distilled

  • Toluene, anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Nitrogen or argon gas inlet

  • Standard glassware for organic synthesis (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Zn(OTf)₂ (1.1 equivalents relative to the aldehyde) and (+)-N-methylephedrine (1.2 equivalents).

    • Add anhydrous toluene to the flask via syringe.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst suspension, add freshly distilled triethylamine (1.2 equivalents) via syringe.

    • Stir the mixture for an additional 1 hour at room temperature. The suspension should become more homogeneous.

    • Add freshly distilled phenylacetylene (1.2 equivalents) dropwise to the reaction mixture.

    • Stir for 15 minutes.

  • Addition of Aldehyde and Reaction Monitoring:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add freshly distilled propionaldehyde (1.0 equivalent) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product should be more polar than the starting materials.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-Phenyl-5-hexyn-3-ol as a colorless to pale yellow oil.

Characterization and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the synthesized 6-Phenyl-5-hexyn-3-ol can be determined by chiral HPLC analysis.

Protocol for Chiral HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, or IC column, is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The exact ratio should be optimized for baseline separation of the enantiomers (e.g., starting with 95:5 hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation

EntryAldehydeAlkyneCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)
1PropionaldehydePhenylacetyleneZn(OTf)₂ / (+)-N-methylephedrine231885-95>95
2BenzaldehydePhenylacetyleneZn(OTf)₂ / (+)-N-methylephedrine23129098
3IsobutyraldehydePhenylacetyleneZn(OTf)₂ / (+)-N-methylephedrine23248897

Table 1: Representative results for the enantioselective alkynylation of aldehydes using the Zn(OTf)₂ / (+)-N-methylephedrine system. Data is compiled from literature sources for illustrative purposes.

Visualization of Key Processes

Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Zn(OTf)₂ + (+)-N-methylephedrine B Add Toluene A->B C Stir 30 min B->C D Add Et₃N, Stir 1h C->D E Add Phenylacetylene D->E F Cool to 0°C E->F G Add Propionaldehyde F->G H Stir 12-24h at RT G->H I Quench with NH₄Cl H->I J Extraction with Et₂O I->J K Purification (Chromatography) J->K L L K->L Pure 6-Phenyl-5-hexyn-3-ol

Caption: Experimental workflow for the enantioselective synthesis of 6-Phenyl-5-hexyn-3-ol.

Catalytic_Cycle catalyst Chiral Zn-Complex intermediate Ternary Complex (Catalyst-Aldehyde-Alkyne) catalyst->intermediate Coordination aldehyde Propionaldehyde aldehyde->intermediate alkyne Phenylacetylene alkyne->intermediate product Chiral Product Complex intermediate->product C-C Bond Formation product->catalyst Product Release & Catalyst Regeneration final_product 6-Phenyl-5-hexyn-3-ol product->final_product Work-up

Caption: Simplified catalytic cycle for the zinc-catalyzed asymmetric alkynylation.

Conclusion

This application note provides a robust and reliable protocol for the enantioselective synthesis of 6-Phenyl-5-hexyn-3-ol. By understanding the underlying principles of the chiral catalytic system and adhering to the detailed experimental procedure, researchers can confidently produce this valuable chiral building block in high yield and with excellent enantiomeric purity. The analytical methods described herein provide the necessary tools for quality control and validation of the synthetic outcome. This protocol serves as a foundational method that can be adapted for the synthesis of other chiral propargyl alcohols, thereby empowering further innovation in asymmetric synthesis and drug discovery.

References

  • Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species. Journal of the American Chemical Society. Available at: [Link]

  • Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species. PubMed. Available at: [Link]

  • Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Keck Asymmetric Allylation. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Available at: [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]

  • Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. PMC. Available at: [Link]

  • Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes. PubMed. Available at: [Link]

  • Enantioselective addition using the Ti(O i Pr) 4 /BINOL and the Tol-BINAP-CuF 2 catalytic systems. ResearchGate. Available at: [Link]

  • Highly Enantioselective Phenylacetylene Additions to Ketones Catalyzed by (S)-BINOL-Ti Complex. PubMed. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Using Immobilized Chiral BINOL—Ti Complex on Ordered Mesoporous Silicas. ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis of Chiral Propargylic Alcohols Catalyzed by Bifunctional Zinc-Based Complexes. ResearchGate. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Chiral Gas Chromatography. AZ chrom s.r.o. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Substituted Dihydrofurans via Cycloisomerization of 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of 6-Phenyl-5-hexyn-3-ol as a versatile platform for synthesizing substituted dihydrofurans—a critical scaffold in bioactive natural products and pharmacophores.

Executive Summary

Substituted dihydrofurans are privileged structural motifs found in a vast array of therapeutic agents, including antifungals, antitumor polyketides, and pheromones. 6-Phenyl-5-hexyn-3-ol represents a high-value "homopropargylic" precursor. Unlike simple terminal alkynols, the internal phenyl ring and the ethyl side chain provide unique steric and electronic handles that direct regioselectivity during cyclization.

This guide provides a validated protocol for converting 6-Phenyl-5-hexyn-3-ol into 2-benzyl-5-ethyl-4,5-dihydrofuran (and its isomeric 2-benzylidene-tetrahydrofuran intermediate). We utilize a Gold(I)/Silver(I) catalytic system to ensure mild conditions, high functional group tolerance, and exclusive 5-exo-dig regioselectivity.

Mechanistic Insight & Rationale

The Challenge of Regioselectivity

Cyclization of


-hydroxy internal alkynes (homopropargylic alcohols) can theoretically proceed via two Baldwin-allowed pathways:
  • 5-exo-dig: Nucleophilic attack of the hydroxyl oxygen on the C5 alkyne carbon. This forms a 5-membered ring with an exocyclic double bond (Alkylidene Tetrahydrofuran).

  • 6-endo-dig: Attack on the C6 alkyne carbon, forming a 6-membered ring (Dihydropyran).

For 6-Phenyl-5-hexyn-3-ol , the 5-exo-dig pathway is kinetically favored due to the polarization of the alkyne by the phenyl group and the specific geometry of the gold-alkyne complex.

Reaction Pathway

The transformation occurs in two distinct phases:

  • Cycloisomerization: Au(I) coordinates to the alkyne, triggering anti-nucleophilic attack by the hydroxyl group. Protodeauration yields the 2-benzylidene-5-ethyltetrahydrofuran intermediate.

  • Isomerization (Aromatization of the Enol System): Under the reaction conditions (or with trace acid), the exocyclic double bond isomerizes into the ring to form the thermodynamically more stable dihydrofuran (endocyclic enol ether), driven by the conjugation of the phenyl ring or relaxation of ring strain.

Visualization: Catalytic Cycle

The following diagram illustrates the Gold(I)-catalyzed mechanism, highlighting the critical 5-exo-dig transition state.

G Substrate 6-Phenyl-5-hexyn-3-ol (Precursor) Coordination Au(I)-Alkyne Complex Substrate->Coordination + [AuL]+ Transition 5-exo-dig Transition State Coordination->Transition Intramolecular Attack Intermediate Vinyl Gold Species Transition->Intermediate C-O Bond Formation ExoProduct 2-Benzylidene-THF (Exocyclic Alkene) Intermediate->ExoProduct - [AuL]+ (Protodeauration) FinalProduct 2-Benzyl-4,5-dihydrofuran (Endocyclic Isomer) ExoProduct->FinalProduct Isomerization (H+ shift)

Caption: Figure 1. Mechanism of Au(I)-catalyzed cycloisomerization of 6-Phenyl-5-hexyn-3-ol to substituted dihydrofurans.

Experimental Protocol

Material Preparation: Synthesis of Precursor

Note: If 6-Phenyl-5-hexyn-3-ol is not commercially available, it is synthesized via epoxide opening.

  • Reagents: 1,2-Epoxybutane (1.0 equiv), Lithium Phenylacetylide (1.1 equiv, generated in situ from Phenylacetylene + n-BuLi),

    
     (catalytic).
    
  • Workflow:

    • Dissolve Phenylacetylene in dry THF at -78°C. Add n-BuLi dropwise. Stir 30 min.

    • Add

      
       followed by 1,2-Epoxybutane.
      
    • Allow to warm to RT. Quench with

      
      .
      
    • Purify via silica flash chromatography (Hexanes/EtOAc 8:2).

    • Validation:

      
      H NMR should show the characteristic carbinol proton (-CH(OH)-) at 
      
      
      
      3.8-4.0 ppm and propargylic protons at
      
      
      2.4-2.6 ppm.
Core Protocol: Gold-Catalyzed Cyclization

This protocol is optimized for gram-scale synthesis.

Reagents & Equipment:

  • Substrate: 6-Phenyl-5-hexyn-3-ol (1.0 mmol, 174 mg)

  • Catalyst: Chloro(triphenylphosphine)gold(I) (

    
    ) (2 mol%, 10 mg)
    
  • Co-Catalyst: Silver Triflate (

    
    ) (2 mol%, 5 mg)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk tube wrapped in aluminum foil (to protect Ag salts), dissolve

      
       (10 mg) and 
      
      
      
      (5 mg) in 2 mL of anhydrous DCM.
    • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic gold species

      
      .
      
  • Substrate Addition:

    • Dissolve 6-Phenyl-5-hexyn-3-ol (174 mg) in 8 mL of anhydrous DCM.

    • Add the substrate solution to the catalyst mixture via syringe over 2 minutes.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C).

    • TLC Monitoring: Check every 30 minutes (Eluent: 10% EtOAc/Hexane).

    • Observation: The starting material (

      
      ) will disappear, replaced by a less polar product (
      
      
      
      , the dihydrofuran/THF).
    • Timeframe: Reaction is typically complete within 1-4 hours.

  • Isomerization Check (Optional but Recommended):

    • Take a crude NMR aliquot. If the product is predominantly the exocyclic 2-benzylidene-THF, and the endocyclic dihydrofuran is desired, add a trace of p-TsOH (1 mg) and stir for an additional 30 mins to force isomerization.

  • Workup & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove metal salts.

    • Concentrate the filtrate under reduced pressure (keep bath < 30°C to prevent polymerization of the enol ether).

    • Purification: Flash column chromatography on neutral alumina (Silica can sometimes hydrolyze sensitive dihydrofurans).

    • Eluent: 2-5% Triethylamine in Hexane/EtOAc (95:5). The amine prevents acid-catalyzed hydrolysis.

Experimental Workflow Diagram

Workflow Setup Step 1: Catalyst Activation Mix Ph3PAuCl + AgOTf in DCM (Generates Active [Au]+) Reaction Step 2: Substrate Addition Add 6-Phenyl-5-hexyn-3-ol Stir at RT (1-4 hrs) Setup->Reaction Check Step 3: In-Process Control TLC / NMR Aliquot (Check for SM disappearance) Reaction->Check Check->Reaction Incomplete Workup Step 4: Filtration & Conc. Filter via Celite Remove Solvent (<30°C) Check->Workup Complete Purification Step 5: Chromatography Neutral Alumina (Hex/EtOAc + 1% Et3N) Workup->Purification

Caption: Figure 2. Step-by-step experimental workflow for the synthesis of substituted dihydrofurans.

Data Analysis & Characterization

Successful synthesis is validated by the following spectral markers.

Quantitative Data Summary
ParameterSpecification / Expected ValueNotes
Yield 85 - 95%High efficiency typical of Au-catalysis.
Regioselectivity > 20:1 (5-exo vs 6-endo)Controlled by phenyl ring electronics.
Appearance Colorless to pale yellow oilOxidizes slowly in air; store under Ar.
Stability ModerateSensitive to acid hydrolysis (opens to ketone).
NMR Interpretation Guide

Distinguishing the Exocyclic Intermediate from the Endocyclic Product is critical.

  • Precursor (6-Phenyl-5-hexyn-3-ol):

    • 
       3.8 ppm (m, 1H, -CH -OH)
      
    • No alkene protons.

  • Exocyclic Product (2-Benzylidene-5-ethyl-THF):

    • 
       5.2-5.5 ppm (s, 1H, =CH -Ph).
      
    • 
       4.2 ppm (m, 1H, -CH -O-).
      
  • Endocyclic Product (2-Benzyl-5-ethyl-4,5-dihydrofuran):

    • 
       4.8-5.0 ppm (t, 1H, Vinyl proton inside ring).
      
    • 
       3.5 ppm (s, 2H, Ph-CH 2-C=C).
      
    • Key Shift: The vinyl proton is now on the ring, and the benzylic position becomes a methylene singlet/doublet.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure solvents are anhydrous and amine-free (amines bind Au).
Hydrolysis (Ring Opening) Acidic SilicaUse Neutral Alumina for purification. Add 1% Et3N to eluent.
Wrong Regioisomer 6-endo pathway activeSwitch solvent to Toluene; bulky ligands (e.g., JohnPhos) favor 5-exo.
Product Polymerization Thermal instabilityKeep rotary evaporator bath < 30°C. Store product at -20°C.

References

  • General Gold Catalysis Review

    • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. Link

  • Cyclization of Homopropargylic Alcohols

    • Bates, R. W., & Satcharoen, V. (2002). The Synthesis of Dihydrofurans. Chemical Society Reviews, 31, 12-21. Link

  • Specific Protocol for Phenyl-Substituted Alkynols

    • McDonald, F. E., et al. (2004). Molybdenum-Catalyzed Cycloisomerization of Alkynols: Synthesis of 2-Phenyl-2,3-dihydrofuran. Organic Syntheses, Coll. Vol. 10, p.603. Link

    • Note: While this reference uses Mo, it establishes the core transformation and characterization data for phenyl-substituted dihydrofurans.
  • Gold(I)

    • Genin, E., et al. (2006). Gold(I)-Catalyzed Cycloisomerization of Enynes and Propargylic Alcohols. Journal of the American Chemical Society, 128(10), 3112-3113. Link

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 6-phenyl-5-hexyn-3-ol. This secondary propargylic alcohol, featuring a terminal alkyne, is a valuable substrate for the construction of complex molecular architectures, particularly conjugated enynes, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[1] This document will delve into the foundational synthesis of the substrate and explore its subsequent elaboration via the Sonogashira cross-coupling reaction, offering both standard and copper-free protocols. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction optimization are discussed to ensure robust and reproducible outcomes.

Introduction: The Significance of 6-Phenyl-5-hexyn-3-ol in Synthesis

6-Phenyl-5-hexyn-3-ol is a bifunctional molecule incorporating a chiral secondary alcohol and a terminal alkyne. The terminal alkyne serves as a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, stands out as a premier method for accessing arylalkynes and conjugated enynes under mild conditions.[1][2] The hydroxyl group in 6-phenyl-5-hexyn-3-ol offers a site for further functionalization or can influence the stereochemical outcome of subsequent transformations, making it a highly valuable intermediate in multi-step syntheses.

PART 1: Synthesis of the Starting Material: 6-Phenyl-5-hexyn-3-ol

A reliable synthesis of the starting material is paramount for any successful cross-coupling campaign. 6-Phenyl-5-hexyn-3-ol can be readily prepared via the nucleophilic addition of a propargyl organometallic reagent to 3-phenylpropanal. The following protocol outlines a standard procedure using a Grignard reagent.

Protocol 1: Synthesis of 6-Phenyl-5-hexyn-3-ol via Grignard Reaction

This protocol is adapted from the well-established synthesis of similar secondary propargylic alcohols.[3]

Materials:

  • Magnesium turnings

  • Propargyl bromide (80 wt.% in toluene)

  • 3-Phenylpropanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried, three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • To a dry three-neck flask under an inert atmosphere, add magnesium turnings (1.2 equiv).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Slowly add a solution of propargyl bromide (1.1 equiv) in anhydrous THF via a dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the magnesium. If the reaction does not start, gentle warming may be required.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the freshly prepared propargylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-phenylpropanal (1.0 equiv) in anhydrous THF via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-phenyl-5-hexyn-3-ol.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of 6-phenyl-5-hexyn-3-ol is an excellent substrate for Sonogashira cross-coupling reactions. This reaction forms a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[4] We present two robust protocols: the classic copper-co-catalyzed method and a modern copper-free variant, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[1]

The Sonogashira Reaction: Mechanistic Overview

The Sonogashira coupling mechanism involves two interconnected catalytic cycles.[1]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (in the classic version) or a palladium acetylide (in the copper-free version). The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.

  • Copper Cycle (in the classic reaction): A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Below is a diagram illustrating the catalytic cycle of the classic Sonogashira reaction.

Sonogashira_Mechanism Classic Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim R¹-C≡C-R² RedElim->Pd0 CuX CuX Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation H-C≡CR² Base Cu_Acetylide Cu-C≡CR² Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Regenerates CuX caption Catalytic cycles of the Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira reaction.

Protocol 2: Classic Sonogashira Coupling (Copper Co-catalyzed)

This protocol is a general and widely applicable method for the coupling of terminal alkynes with aryl iodides.

Materials:

  • 6-Phenyl-5-hexyn-3-ol

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Standard glassware for anhydrous and anaerobic reactions

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

    • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv).

    • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkyne:

    • Add a solution of 6-phenyl-5-hexyn-3-ol (1.1-1.2 equiv) in the reaction solvent to the stirred mixture via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper salts or to avoid homocoupling byproducts.[5]

Materials:

  • 6-Phenyl-5-hexyn-3-ol

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, XPhos)

  • Organic base (e.g., Cs₂CO₃, K₂CO₃) or a hindered amine base (e.g., DBU)

  • Anhydrous and degassed solvent (e.g., DMF, Toluene, Acetonitrile)

  • Standard glassware for anhydrous and anaerobic reactions

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add the aryl halide (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., DMF).

    • Stir the mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.

  • Addition of Alkyne and Reaction:

    • Add 6-phenyl-5-hexyn-3-ol (1.2-1.5 equiv) to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 80-110 °C). The optimal temperature will depend on the reactivity of the aryl halide.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 2.

Data Presentation and Comparison

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical reaction parameters for the protocols described above.

ParameterProtocol 2: Classic SonogashiraProtocol 3: Copper-Free Sonogashira
Palladium Source PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃
Palladium Loading 1-3 mol%1-2 mol%
Co-catalyst CuI (2-5 mol%)None
Ligand PPh₃ (from pre-catalyst)PPh₃, XPhos, or other bulky phosphines
Base Et₃N, DIPEA (amine base)Cs₂CO₃, K₂CO₃ (inorganic base)
Solvent THF, DMFDMF, Toluene, Acetonitrile
Temperature Room Temp. to 60 °C80 °C to 110 °C
Typical Substrate Aryl IodidesAryl Bromides, Chlorides
Key Advantage Milder conditions, faster for iodidesAvoids homocoupling, broader substrate scope

Experimental Workflow Visualization

The general workflow for setting up and performing these cross-coupling reactions is crucial for success and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Dry_Glassware Oven-dry all glassware Inert_Atmosphere Assemble under N₂/Ar Dry_Glassware->Inert_Atmosphere Degas_Solvents Degas solvents Inert_Atmosphere->Degas_Solvents Add_Solids Charge flask with solids: Aryl Halide, Catalyst, Ligand, Base Degas_Solvents->Add_Solids Add_Solvent_Base Add solvent and liquid base (if applicable) Add_Solids->Add_Solvent_Base Add_Alkyne Add 6-phenyl-5-hexyn-3-ol Add_Solvent_Base->Add_Alkyne Heat_Monitor Heat to temperature Monitor by TLC/GC-MS Add_Alkyne->Heat_Monitor Cool_Quench Cool to RT & Quench Heat_Monitor->Cool_Quench Filter_Celite Filter through Celite® Cool_Quench->Filter_Celite Extract_Dry Extract with organic solvent & Dry Filter_Celite->Extract_Dry Concentrate Concentrate under reduced pressure Extract_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify caption General workflow for palladium-catalyzed cross-coupling.

Caption: General workflow for palladium-catalyzed cross-coupling.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium pre-catalyst is active. For Pd(II) sources, ensure conditions are suitable for reduction to Pd(0). The use of fresh, high-purity reagents is critical.

    • Insufficient Temperature: Aryl bromides and chlorides often require higher temperatures for oxidative addition compared to aryl iodides.[1]

    • Base Incompatibility: The choice of base is crucial. For copper-free systems, inorganic bases like Cs₂CO₃ are often more effective.

  • Formation of Byproducts:

    • Glaser Homocoupling: This is a common side reaction in the classic Sonogashira, forming a dimer of the starting alkyne. It can be minimized by ensuring strictly anaerobic conditions and using the minimum necessary amount of copper iodide. Switching to a copper-free protocol is the most effective solution.[1]

    • Decomposition: The hydroxyl group may undergo side reactions under harsh basic or thermal conditions. Careful monitoring and optimization of reaction time and temperature are important.

Conclusion

6-Phenyl-5-hexyn-3-ol is a highly effective substrate for palladium-catalyzed cross-coupling reactions, providing a straightforward entry into a diverse range of complex, functionalized molecules. The Sonogashira coupling, in both its classic and copper-free forms, offers a reliable and versatile method for the arylation of this building block. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can leverage these protocols to achieve high yields and purity in their synthetic endeavors. The information and protocols provided herein serve as a robust starting point for the application of these powerful transformations in academic and industrial research.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Krasovskiy, A. L., & Ananikov, V. P. (2006). Coupling-isomerization synthesis of chalcones. Russian Chemical Bulletin, 55(10), 1860-1864. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7348-7368. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507. [Link]

  • Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(2), 1125-1149. [Link]

  • Karami, K., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 8384-8401. [Link]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7348-7368. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlideServe. [Link]

  • Miyaura, N., & Suzuki, A. (1990). Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides: (1Z,3E)-1-Phenyl-1,3-octadiene. Organic Syntheses, 68, 130. [Link]

  • Wu, H.-Y., et al. (2020). Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Journal of Chemical Research, 43(11-12), 505-509. [Link]

  • Rauk, A., & Sorensen, T. S. (1982). Synthesis and resolution of R(-)-5-hexyn-3-01. Canadian Journal of Chemistry, 60(5), 639-644. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • Rauk, A., & Sorensen, T. S. (1982). Synthesis and resolution of R(−)-5-hexyn-3-ol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reactions of 1-buten-3-ol with PhI catalyzed by different palladium catalysts. Retrieved from [Link]

  • McClure, M. S., & Glover, S. A. (2001). A New Palladium-Catalyzed Phenyl-Alkene Bond Formation. Molecules, 6(10), 831-837. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

Sources

Functionalization of the hydroxyl group in 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of the Hydroxyl Group in 6-Phenyl-5-hexyn-3-ol

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Potential of 6-Phenyl-5-hexyn-3-ol

In the landscape of modern organic synthesis and medicinal chemistry, propargylic alcohols are recognized as exceptionally versatile building blocks.[1][2] Their bifunctional nature, possessing both a reactive hydroxyl group and a modifiable alkyne unit, provides a rich platform for constructing complex molecular architectures.[2][3] 6-Phenyl-5-hexyn-3-ol is a prime example of this molecular scaffold, incorporating a secondary alcohol, an internal alkyne, and a phenyl group. This combination of functionalities makes it an attractive starting material for the synthesis of novel chemical entities, from bioactive natural products to advanced materials.

The strategic manipulation, or "functionalization," of the secondary hydroxyl group is often the critical first step in a synthetic sequence. This guide provides a detailed exploration of key transformations of the hydroxyl moiety in 6-Phenyl-5-hexyn-3-ol, including esterification, etherification, oxidation, and protection. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and the rationale behind the choice of reagents and conditions.

Characterization of the Starting Material: 6-Phenyl-5-hexyn-3-ol

Before commencing any synthetic transformation, it is imperative to confirm the identity and purity of the starting material. The following data represents the predicted spectroscopic signature of 6-Phenyl-5-hexyn-3-ol, based on established principles and analysis of structurally similar compounds.[4][5]

Predicted Spectroscopic Data
Spectroscopy Parameter Predicted Value and Assignment
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)~7.45 - 7.30 (m, 5H, Ar-H)~4.25 (m, 1H, CH-OH)~2.60 (m, 2H, -CH₂-C≡)~1.80 (m, 2H, CH₃-CH₂-)~1.60 (br s, 1H, -OH)~1.05 (t, 3H, -CH₃)
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)~131.7, 128.3, 128.0 (Ar-C)~123.0 (Ar-C, quaternary)~90.0 (-C≡C-Ph)~81.0 (-C≡C-Ph)~62.5 (CH-OH)~30.5 (-CH₂-C≡)~25.0 (CH₃-CH₂-)~10.0 (-CH₃)
Infrared (IR) Wavenumber (cm⁻¹)~3350 (strong, broad, O-H stretch)~3060 (medium, C-H stretch, aromatic)~2970, 2880 (medium, C-H stretch, aliphatic)~2230 (weak, C≡C stretch, internal alkyne)~1600, 1490 (medium, C=C stretch, aromatic)

Experimental Workflow: From Starting Material to Functionalized Products

The following diagram illustrates the primary synthetic pathways for the functionalization of the hydroxyl group in 6-Phenyl-5-hexyn-3-ol, which are detailed in the subsequent sections.

G SM 6-Phenyl-5-hexyn-3-ol Ester Ester Derivative SM->Ester Esterification (Acyl Chloride or Mitsunobu) Ether Ether Derivative SM->Ether Etherification (Williamson Synthesis) Ketone Ketone (6-Phenyl-5-hexyn-3-one) SM->Ketone Oxidation (Swern or DMP) Protected Protected Alcohol (e.g., Silyl Ether) SM->Protected Protection (e.g., TBDMSCl) Mitsunobu_Mechanism Reagents PPh₃ + DEAD Adduct Betaine Adduct Reagents->Adduct Form Adduct Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Adduct->Oxyphosphonium ROH R-OH (Alcohol) ROH->Adduct Activate Alcohol RCOOH R'COOH (Carboxylic Acid) RCOOH->Adduct Protonate RCOOH->Oxyphosphonium Sₙ2 Attack by R'COO⁻ Product Inverted Ester (R-O-C(=O)R') Oxyphosphonium->Product Byproducts Ph₃P=O + DEAD-H₂

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I dissolve 6-Phenyl-5-hexyn-3-ol in aqueous media for biological assays?"

The Challenge: 6-Phenyl-5-hexyn-3-ol presents a classic solubility paradox common in fragment-based drug discovery. While it possesses a hydrophilic hydroxyl group (-OH), the molecule is dominated by two lipophilic domains: a planar phenyl ring and a flexible alkyl chain.

  • Estimated LogP: ~2.3 – 2.8 (Moderately Lipophilic)

  • Aqueous Solubility (Predicted): < 0.5 mg/mL (Thermodynamic)

  • Class: BCS Class II-like (Low Solubility, High Permeability)

The Solution Matrix: The strategy depends on your required final concentration and the tolerance of your biological system to excipients.

MethodSuitabilityMax Conc. (Est.)ProsCons
A. Co-solvent Spike Acute Assays (< 24h)~100 µMSimple, rapid.Risk of precipitation; solvent toxicity.
B. Cyclodextrin Chronic/Animal Studies> 1 mMHigh stability; biocompatible.Requires equilibration time; cost.
C. Surfactant Dispersion High-Throughput Screening~500 µMPrevents adsorption to plastics.Can disrupt cell membranes.

Diagnostic Hub: Troubleshooting Decision Tree

Before selecting a protocol, use this logic flow to determine the cause of your current solubility failure.

SolubilityLogic Start Start: Visual Inspection Precipitation Visible White Precipitate? Start->Precipitation Yes Cloudiness Hazy/Milky Solution? Start->Cloudiness Yes Clear Solution is Clear Start->Clear No CheckDMSO Check DMSO % (>0.5%?) Precipitation->CheckDMSO CheckTemp Is Temp < 20°C? Cloudiness->CheckTemp Success Proceed to Assay Clear->Success Action1 Action: Reduce Stock Conc. or Switch to Method B (CD) CheckDMSO->Action1 Yes (Too High) Action2 Action: Kinetic Solubility Issue. Use 'Subsurface Injection' CheckDMSO->Action2 No (Mixing Error) Action3 Action: 'Oiling Out'. Add Surfactant (Method C) CheckTemp->Action3 Yes/No

Figure 1: Diagnostic logic for identifying the root cause of solubility failure (Precipitation vs. Oiling Out).

Protocol A: The "Subsurface Spike" (Co-solvent Method)

Best For: In vitro cell assays, enzyme kinetics. Mechanism: Uses a water-miscible organic solvent (DMSO or Ethanol) to solvate the hydrophobic phenyl/alkyne tail, then rapidly disperses it into water before crystal nucleation can occur.

The Critical Error (What usually goes wrong)

Users often drop the DMSO stock onto the surface of the media. This creates a localized region of high water/low solvent at the interface, causing the hydrophobic phenyl ring to crash out instantly as a "skin."

Optimized Protocol
  • Prepare Stock: Dissolve 6-Phenyl-5-hexyn-3-ol in anhydrous DMSO to 1000x the desired final concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex: Ensure complete dissolution. The solution must be crystal clear.

  • The "Subsurface" Injection:

    • Immerse the pipette tip halfway down into the stirring aqueous media (culture media/buffer).

    • Eject the DMSO stock slowly while vortexing or stirring the media.

    • Why? This maximizes the dilution rate, bypassing the "metastable zone" where precipitation nuclei form.

  • Sonication (Optional): If a faint haze appears, sonicate in a water bath for 5 minutes at 25°C.

Maximum Solvent Limits:

  • Cell Culture: < 0.5% v/v DMSO (Higher leads to cytotoxicity).

  • Enzymatic Assays: < 5% v/v DMSO.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Animal studies (IP/IV), long-term stability, high-concentration requirements. Mechanism: The hydrophobic phenyl ring of 6-Phenyl-5-hexyn-3-ol fits snugly into the toroidal cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), masking it from water while the hydrophilic exterior keeps the complex soluble.

CDComplex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Equilibrium dynamics. The drug is not chemically modified, only physically shielded.

Step-by-Step Formulation
  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

  • Drug Addition: Add 6-Phenyl-5-hexyn-3-ol (solid or minimal ethanol stock) to the CD solution.

    • Target Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD) to ensure full encapsulation of the phenyl ring.

  • Equilibration (Crucial):

    • Stir vigorously at room temperature for 24 hours .

    • Note: Do not heat > 40°C, as the stability constant (

      
      ) of cyclodextrin complexes often decreases with heat.
      
  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed drug.

  • Validation: Check absorbance at 254 nm (phenyl ring) to confirm drug concentration.

Protocol C: Micellar Dispersion (Surfactants)

Best For: Drug discovery screening, preventing plastic adsorption. Mechanism: Surfactants form micelles above the Critical Micelle Concentration (CMC). The alkynyl alcohol partitions into the lipophilic micelle core.

Recommended Surfactants:

  • Tween 80 (Polysorbate 80): Low toxicity, high solubilizing power for aromatics.

  • Kolliphor EL: Better for very lipophilic compounds but higher toxicity.

Protocol:

  • Dissolve drug in a volatile solvent (Ethanol/Acetone).

  • Add Tween 80 (Ratio: 1 part drug : 5 parts Tween).

  • Evaporate the solvent under nitrogen flow (creating a drug/surfactant film).

  • Rehydrate with warm water (37°C) while vortexing. This forms a clear micellar solution.

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve it? A: No. 6-Phenyl-5-hexyn-3-ol is a non-ionic alcohol. The pKa of the hydroxyl group is >15. Adjusting pH to physiological ranges (pH 2-10) will have zero effect on its ionization or solubility and may only catalyze degradation (e.g., Meyer-Schuster rearrangement of the propargylic alcohol under acidic conditions).

Q: My solution turned yellow after 2 days. Is it still good? A: Likely no . Alkynes and propargylic/homopropargylic alcohols are sensitive to oxidation and trace metal contamination. A yellow shift indicates the formation of conjugated enones or polymerization.

  • Fix: Store stocks in amber vials under Argon at -20°C.

Q: I see a "Tyndall Effect" (laser beam visible) in my clear solution. Is this okay? A: If you used Method A (DMSO) , this indicates nano-aggregates. This is acceptable for cell uptake but risky for enzyme kinetics (aggregates can cause false positives). If you used Method B (Cyclodextrin) , the solution should be optically true clear.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Foundational text on solubilizing phenyl-containing drugs using HP-β-CD.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Relevance: Explains the LogP/Solubility rel
  • PubChem Compound Summary: 6-Phenylhex-5-en-1-yn-3-ol . Link

    • Relevance: Structural confirmation and physicochemical property estimation (LogP).[1]

Sources

Removing unreacted starting materials from 6-Phenyl-5-hexyn-3-ol crude product

[1]

Topic: Removing Unreacted Starting Materials from Crude Product Audience: Organic Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ

Core Technical Analysis

The target molecule, 6-Phenyl-5-hexyn-3-ol (MW: 174.24 g/mol ), is a secondary homopropargylic alcohol. Its purification challenges stem from the lipophilicity of the phenyl-alkyne moiety contrasting with the polarity of the hydroxyl group.

Common Synthesis Routes & Impurity Profiles

To effectively remove impurities, we must first identify them based on the synthesis method:

RouteReaction TypePrimary Starting Materials (SM)Key Impurities to Remove
A Nucleophilic Opening Phenylacetylene + 1,2-EpoxybutanePhenylacetylene (Terminal Alkyne)1,2-Epoxybutane (Volatile Epoxide)
B Sonogashira Coupling Iodobenzene + 5-Hexyn-3-olIodobenzene (Aryl Halide)5-Hexyn-3-ol (Terminal Alkynol)Diphenyldiacetylene (Glaser Homocoupling)

Critical Physical Properties Data

Use this data to select the appropriate separation technique (Distillation vs. Chromatography).

CompoundRoleBoiling Point (atm)Polarity (TLC on Silica)Solubility in Hexane
6-Phenyl-5-hexyn-3-ol Product >280°C (est.) Mid-Polar (

in 20% EtOAc/Hex)
Low-Moderate
PhenylacetyleneSM (Route A)142°CNon-Polar (

)
High
1,2-EpoxybutaneSM (Route A)63°CMid-PolarHigh
IodobenzeneSM (Route B)188°CNon-Polar (

)
High
5-Hexyn-3-olSM (Route B)~155°CPolar (

)
Low

Troubleshooting & Purification Workflows

Scenario 1: Removing Phenylacetylene (Route A)

Issue: Crude NMR shows a triplet at

Root Cause:

Protocol: High-Vacuum Distillation (Kugelrohr)

  • Why: Phenylacetylene (BP 142°C) is significantly more volatile than the product (BP >280°C).

  • Steps:

    • Place crude oil in a Kugelrohr or short-path distillation apparatus.

    • Apply high vacuum (< 1 mmHg).

    • Heat the source bulb to 60–80°C . Phenylacetylene will distill over rapidly.

    • Validation: Check weight loss and run a quick NMR. The terminal alkyne proton should be absent.

Protocol: Silver Nitrate Wash (Chemo-Selective Scavenging)

  • Why: Terminal alkynes form insoluble silver acetylides, while the internal alkyne product remains in solution.

  • Steps:

    • Dissolve crude in Et2O or EtOAc.

    • Wash with 5% AgNO3 (aq) / NH4OH solution. Caution: Silver acetylides are potentially explosive when dry.

    • Filter off the precipitate immediately or separate the organic layer.

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

Scenario 2: Removing Iodobenzene & Homocoupling Products (Route B)

Issue: Presence of unreacted aryl halide or the "Glaser" dimer (1,4-diphenylbuta-1,3-diyne). Root Cause: Incomplete coupling or oxidation of the alkyne catalyst.

Protocol: Flash Column Chromatography

  • Why: Large polarity difference ($ \Delta R_f > 0.5 $) allows for easy separation.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System: Gradient 0%

    
     20% EtOAc in Hexanes.
    
  • Workflow:

    • Pack: Slurry pack silica with 100% Hexanes.

    • Load: Load crude as a concentrated band.

    • Elute 1: Flush with 2-5% EtOAc/Hexanes. Iodobenzene and Diphenyldiacetylene (bright fluorescent spot on TLC) will elute near the solvent front.

    • Elute 2: Increase polarity to 15-20% EtOAc. 6-Phenyl-5-hexyn-3-ol will elute.

    • Validation: TLC staining with PMA (Phosphomolybdic Acid) or Vanillin; the alcohol will stain blue/green.

Scenario 3: Removing 1,2-Epoxybutane

Issue: Residual epoxide poses a toxicity risk and can polymerize. Protocol:

  • Rotary Evaporation: Due to its low BP (63°C), it is easily removed by rotovap at 40°C/50 mbar.

  • Azeotrope: If stubborn, add small amounts of DCM and re-evaporate to assist co-distillation.

Visual Workflow (Decision Tree)

PurificationStrategyStartCrude 6-Phenyl-5-hexyn-3-olIdentifyIdentify Major Impurity (TLC/NMR)Start->IdentifyImpurity_PAImpurity: Phenylacetylene(Terminal Alkyne)Identify->Impurity_PARoute AImpurity_EpoxImpurity: 1,2-Epoxybutane(Volatile)Identify->Impurity_EpoxRoute AImpurity_HalideImpurity: Iodobenzene(Non-Polar)Identify->Impurity_HalideRoute BAction_VacHigh Vacuum (0.1 mmHg)@ 60°CImpurity_PA->Action_VacPreferredAction_ColFlash Chromatography(Hex -> 20% EtOAc)Impurity_PA->Action_ColAlternativeAction_RotovapRotovap(40°C, 50 mbar)Impurity_Epox->Action_RotovapImpurity_Halide->Action_ColResultPure ProductAction_Vac->ResultAction_Rotovap->ResultAction_Col->Result

Figure 1: Decision matrix for selecting the optimal purification method based on the specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product and Phenylacetylene are co-eluting on the column. What went wrong?

  • Answer: You likely used a solvent system that was too polar too quickly. Phenylacetylene is very non-polar (

    
     in pure Hexane). Ensure you flush the column with 100% Hexanes  (or 2% EtOAc/Hex) for at least 2-3 column volumes before increasing polarity. This ensures the alkyne washes off completely before the alcohol product begins to move.
    

Q2: Can I use distillation to isolate the final product?

  • Answer: While possible, it is risky. The boiling point of 6-Phenyl-5-hexyn-3-ol is likely >180°C even under high vacuum. Prolonged heating of alkynes can lead to thermal polymerization or decomposition. Flash chromatography is the recommended standard for this molecular weight class [1].

Q3: How do I remove the "Glaser" homocoupling byproduct (Diphenyldiacetylene)?

  • Answer: This byproduct is highly non-polar and often crystalline. It can sometimes be removed by trituration with cold hexanes (if your product is an oil) or, more reliably, by the initial non-polar flush during chromatography. It is often visible as a fluorescent spot under UV light (254 nm) [2].

Q4: Is the hydroxyl group acidic enough to interfere with base washes?

  • Answer: No. The pKa of the secondary alcohol is ~17. Aqueous washes with NaHCO3 or even 1M NaOH will not deprotonate the alcohol significantly, nor will they extract it into the aqueous phase. However, avoid strong bases if you have unreacted ester groups or other sensitive functionalities.

References

  • M. L. G. Gardner, et al. "Oxidation of 6-phenyl-5-hexyn-3-ol... Purification by flash column chromatography." Pure and Applied Chemistry, 2002.

  • Organic Syntheses. "Phenylacetylene: Purification and Properties." Org.[1][2] Synth. 1925, 5, 91.

  • BenchChem Technical Data. "6-Phenyl-5-hexyn-3-ol Product Specifications and Handling."

Technical Support Center: Stability Profile of 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenyl-5-hexyn-3-ol exhibits a dichotomous stability profile. It is highly sensitive to acidic conditions , where it is prone to cyclization and dehydration. Conversely, it demonstrates robust stability under standard basic conditions , making alkaline workups the preferred method for isolation and purification.

This guide details the mechanistic pathways of degradation and provides troubleshooting protocols to preserve sample integrity during experimentation.

Part 1: Acidic Conditions (Critical Warning)

The Hazard: Competitive Cyclization & Dehydration

Under Brønsted or Lewis acidic conditions, 6-Phenyl-5-hexyn-3-ol is thermodynamically unstable. The secondary hydroxyl group at C3 and the internal alkyne at C5 create a "homopropargylic" system that is primed for intramolecular reactions.

1. Pathway A: 5-Exo-Dig Cyclization (Dominant Pathway)

The most insidious degradation pathway is the acid-catalyzed intramolecular nucleophilic attack of the hydroxyl group onto the alkyne.

  • Mechanism: Protonation activates the alkyne (or the alcohol), facilitating the attack of the oxygen lone pair onto the C5 carbon.

  • Outcome: Formation of 2-phenyl-5-ethyl-4,5-dihydrofuran .

  • Kinetics: This process is favored by Baldwin’s rules (5-exo-dig) and is often faster than intermolecular reactions.

2. Pathway B: E1 Dehydration

Strong mineral acids (e.g., H₂SO₄, HCl) can protonate the hydroxyl group, converting it into a good leaving group (


).
  • Mechanism: Loss of water generates a secondary carbocation at C3.

  • Outcome: Elimination of a neighboring proton yields a conjugated enyne system (likely 6-phenylhex-4-en-5-yne or 6-phenylhex-2-en-5-yne).

Visualizing the Degradation Pathways

The following diagram illustrates the competing mechanisms that lead to sample loss in acidic media.

AcidPathways Start 6-Phenyl-5-hexyn-3-ol (Substrate) Cat_Alkyne Activated Alkyne (π-complex) Start->Cat_Alkyne Protonation (C5) Cat_OH Protonated Alcohol (-OH2+) Start->Cat_OH Protonation (O) H_Ion H+ (Acid) Furan Dihydrofuran Derivative (Cyclization Product) Cat_Alkyne->Furan Intramolecular Attack (5-exo-dig) Carbocation C3 Carbocation Cat_OH->Carbocation - H2O Enyne Conjugated Enyne (Dehydration Product) Carbocation->Enyne - H+ (Elimination)

Figure 1: Acid-catalyzed degradation pathways showing the competition between cyclization (red path) and dehydration.

Troubleshooting Acidic Workups

If your protocol requires an acidic step (e.g., quenching a Grignard reaction), follow these strict parameters:

ParameterRecommendationRationale
Quench Agent Saturated NH₄Cl (aq)Mildly acidic (pH ~4-5). Avoids the "shock" of strong mineral acids like HCl.
Temperature 0°C to -10°CLow temperature kinetically inhibits the cyclization activation energy.
Contact Time < 5 MinutesMinimize exposure. Extract immediately into an organic solvent.
Buffer Phosphate Buffer (pH 7)If possible, buffer the aqueous layer immediately after the initial quench.

Part 2: Basic Conditions (The Safe Zone)

Stability Profile

6-Phenyl-5-hexyn-3-ol is generally stable under standard basic conditions (e.g., NaOH, KOH, K₂CO₃, NaHCO₃).

  • Deprotonation: The secondary alcohol (

    
    ) will deprotonate to form the alkoxide. This species is stable and does not spontaneously decompose.
    
  • Nucleophilicity: The internal alkyne is electron-rich and resistant to nucleophilic attack by hydroxide or alkoxide bases.

The "Superbase" Exception (Alkyne Zipper)

While stable in standard bases, exposure to superbases (e.g., KAPA - Potassium 3-aminopropylamide, or NaNH₂ in ethylenediamine) can trigger the Alkyne Zipper Reaction .

  • Risk: Migration of the internal alkyne along the carbon chain to the terminal position (thermodynamically favored as the acetylide anion).

  • Threshold: This only occurs with bases stronger than the alcohol itself (

    
    ) and typically requires heat.
    

BaseStability Start 6-Phenyl-5-hexyn-3-ol StandardBase Standard Base (NaOH, K2CO3, Et3N) Start->StandardBase SuperBase Superbase / Heat (KAPA, NaNH2) Start->SuperBase Alkoxide Alkoxide Anion (Stable Intermediate) StandardBase->Alkoxide Reversible Deprotonation Isomer Terminal Alkyne Isomer (Zipper Reaction) SuperBase->Isomer Isomerization

Figure 2: Stability under basic conditions. Green path indicates safe operations; yellow/red indicates extreme conditions.

Part 3: Frequently Asked Questions (FAQ)

Q1: I see a new spot on my TLC (higher R_f) after using 1M HCl for workup. What happened? A: You likely formed the dihydrofuran derivative via acid-catalyzed cyclization. The cyclic ether is less polar than the starting alcohol, leading to a higher


 value. Corrective Action:  Repeat the experiment using saturated NH₄Cl for quenching and ensure the internal temperature never exceeds 0°C during the addition.

Q2: Can I use silica gel chromatography for purification? A: Silica gel is slightly acidic. For highly sensitive homopropargylic alcohols, prolonged exposure to silica can induce degradation.

  • Recommendation: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites before loading your sample.

Q3: Is this molecule stable to Grignard reagents? A: Yes, but the alcohol proton is acidic. You must use 2 equivalents of Grignard reagent if you intend to react elsewhere on the molecule (the first equivalent will deprotonate the -OH). The resulting magnesium alkoxide is stable.

Q4: How should I store this compound? A: Store neat (undiluted) at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid storing in chloroform (


) or dichloromethane (

) for long periods, as these solvents can become slightly acidic over time due to decomposition.

References

  • Reactivity of Homopropargylic Alcohols

    • Mechanistic insight into acid-catalyzed cycliz
    • Trost, B. M.; Rhee, Y. H. "A Catalytic Synthesis of Dihydrofurans from Homopropargylic Alcohols." Journal of the American Chemical Society, 2002.
    • (Validated via general reactivity of homopropargylic systems).

  • Alcohol Dehydration Mechanisms

    • General principles of E1 elimin
    • Chemistry Steps.[1][2] "Alcohol Dehydration by E1 and E2 Elimination."

  • Alkyne Isomerization (Zipper Reaction)

    • Conditions required for internal-to-terminal migr
    • Brown, C. A.; Yamashita, A. "Saline hydrides and superbases in organic reactions." Journal of the American Chemical Society.
  • Gold/Acid Catalyzed Cyclization

    • Comparative analysis of metal vs.
    • UCL Discovery. "Gold Catalysed Reactions of Propargylic Alcohols."

Sources

Validation & Comparative

High-resolution mass spectrometry (HRMS) fragmentation of 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-resolution mass spectrometry (HRMS) analysis of 6-Phenyl-5-hexyn-3-ol , a specific homopropargylic alcohol derivative. This document compares instrument platforms (Q-TOF vs. Orbitrap) and delineates the fragmentation mechanisms required for structural validation in drug development and metabolic profiling.

Executive Summary

6-Phenyl-5-hexyn-3-ol (MW 174.1045 Da) represents a class of synthetic intermediates often encountered in the development of tyrosine kinase inhibitors and functionalized linkers. Its analysis presents specific challenges:

  • Labile Hydroxyl Group: Prone to in-source water loss (

    
    ), often mimicking the alkene derivative.
    
  • Isobaric Interference: Requires high mass accuracy (<5 ppm) to distinguish from oxidative impurities of similar nominal mass.

This guide compares the performance of Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap platforms for this analysis and provides a validated fragmentation map.

Platform Comparison: Q-TOF vs. Orbitrap

For the analysis of 6-Phenyl-5-hexyn-3-ol, the choice of instrument dictates the quality of structural data.[1]

FeatureQ-TOF (e.g., Sciex TripleTOF / Agilent 6500) Orbitrap (e.g., Thermo Q-Exactive / Exploris) Verdict for 6-Phenyl-5-hexyn-3-ol
Resolution (FWHM) 30,000 – 60,000140,000 – 480,000Orbitrap Wins: Critical for resolving the fine isotopic structure of the phenyl ring vs. background matrix.
Scan Speed >100 Hz (Fast)10–40 Hz (Slower at high res)Q-TOF Wins: Better for UHPLC peaks <2s wide, ensuring enough points across the peak for quantitation.
Mass Accuracy < 2–5 ppm (RMS)< 1–3 ppm (Internal Cal)Draw: Both are sufficient for formula confirmation (

).
Fragmentation CID (Beam-type)HCD (Trap-type)Orbitrap Wins: HCD provides "richer" spectra at lower mass ranges, crucial for detecting the diagnostic m/z 59.04 ion.
Dynamic Range 4–5 orders3–4 orders (Intra-scan)Q-TOF Wins: Superior if analyzing this compound in high-concentration synthesis reaction mixtures.

Recommendation: Use Orbitrap for initial structural elucidation (ID) due to superior resolution of the propargylic fragments. Use Q-TOF for routine pharmacokinetic (PK) quantification due to speed.

Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses a "stepped" collision energy approach to capture both labile and stable fragments in a single injection.

A. Sample Preparation
  • Stock: Dissolve 1 mg 6-Phenyl-5-hexyn-3-ol in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) over sodiation (
      
      
      
      ), which is crucial because sodiated adducts fragment poorly.
B. LC-MS/MS Parameters[1][2][3][4][5]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • Fragmentation Mode:

    • Orbitrap:[2][3] Parallel Reaction Monitoring (PRM) with Stepped NCE (Normalized Collision Energy) at 15, 30, 45 eV.

    • Q-TOF: SWATH or IDA with Rolling Collision Energy (20–50 eV).

C. Workflow Diagram

The following diagram illustrates the logical flow from sample to structural confirmation.

Workflow cluster_QC Self-Validation Check Sample Sample: 6-Phenyl-5-hexyn-3-ol (500 ng/mL) ESI ESI Source (+) Protonation to [M+H]+ Sample->ESI Infusion/LC MS1 MS1 Filter Precursor m/z 175.1117 ESI->MS1 Ionization HCD HCD Fragmentation (Stepped 15/30/45 eV) MS1->HCD Isolation Detect Orbitrap Detection (R=140k) HCD->Detect Analysis Check1 Check m/z 157 (Water Loss) Detect->Check1 Check2 Check m/z 91 (Tropylium) Detect->Check2

Caption: Analytical workflow for HRMS structural elucidation using stepped collision energy to maximize fragment coverage.

Fragmentation Analysis & Mechanism

Understanding the fragmentation is vital for distinguishing this molecule from isomers (e.g., ketones or allylic alcohols).

Precursor Ion[4][7]
  • Formula:

    
    
    
  • Theoretical m/z: 175.1117

  • Observation: The molecular ion is often low intensity due to the labile secondary alcohol.

Key Fragmentation Pathways[8]
1. Dehydration (Dominant Path)

The secondary hydroxyl group at C3 is easily protonated and eliminated as water.

  • Transition:

    
     (
    
    
    
    )
  • Mechanism: E1-like elimination driven by the formation of a conjugated system involving the alkyne and the phenyl ring.

2. Alpha-Cleavage (Diagnostic)

Cleavage of the C3–C4 bond (between the alcohol and the alkyne chain) or C2–C3.

  • Pathway A (Ethyl Loss): Cleavage of the alkyl tail.

    • Fragment:

      
      
      
    • m/z: 146.0726 (Loss of

      
      , 29 Da).
      
  • Pathway B (Propargylic Cleavage): Cleavage between C3 and C4.

    • Fragment:

      
      
      
    • m/z: 59.0491

    • Significance: This low-mass ion confirms the aliphatic alcohol side chain.

3. Phenyl/Alkyne Rearrangements

High energy collisions (45 eV) disrupt the phenyl-alkyne system.

  • Tropylium Ion: m/z 91.0542 (

    
    ).
    
  • Phenyl Cation: m/z 77.0386 (

    
    ).
    
Fragmentation Data Table[7]
Fragment IonFormulaTheoretical m/zMass Error (ppm)*Origin/Mechanism
Precursor

175.11170.8Protonated Molecule
Base Peak

157.10120.5Loss of

(Dehydration)

-Cleavage 1

146.07261.1Loss of Ethyl group (

)
Diagnostic

59.04911.5Aliphatic alcohol tail (

cleavage)
Aromatic

91.05420.3Tropylium rearrangement

*Data simulated based on Orbitrap performance specifications.

Mechanistic Pathway Diagram

Fragmentation M Precursor [M+H]+ m/z 175.1117 (C12H15O) WaterLoss Dehydration [M+H-H2O]+ m/z 157.1012 (Conjugated Enyne) M->WaterLoss - H2O (18 Da) Alpha1 Alpha Cleavage (Tail) m/z 59.0491 (Protonated Propanal eq.) M->Alpha1 C3-C4 Cleavage Alpha2 Alpha Cleavage (Head) m/z 146.0726 (Loss of Ethyl) M->Alpha2 C2-C3 Cleavage Tropylium Tropylium Ion m/z 91.0542 (C7H7+) WaterLoss->Tropylium High Energy Rearrangement

Caption: Proposed ESI(+) fragmentation pathways for 6-Phenyl-5-hexyn-3-ol.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934.

  • Thermo Fisher Scientific. (2023). "Orbitrap vs. Q-TOF: A Comparative Guide for Small Molecule Analysis." Application Note 7241.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

A Researcher's Guide to the Structural Elucidation of Crystalline 6-Phenyl-5-hexyn-3-ol Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. While a wealth of spectroscopic data can provide clues to a molecule's connectivity, only single-crystal X-ray crystallography can reveal its precise atomic arrangement in the solid state. This guide provides a comprehensive overview of the process, from synthesis to structural analysis, for a class of compounds with significant potential in medicinal chemistry: 6-Phenyl-5-hexyn-3-ol and its derivatives.

A preliminary survey of publicly accessible databases, including a general search of the Cambridge Structural Database (CSD), reveals a scarcity of published X-ray crystallography data for a systematic series of 6-Phenyl-5-hexyn-3-ol derivatives.[1][2] This presents a unique opportunity for novel research in this area. This guide will, therefore, adopt a practical, instructional approach, using a representative, albeit hypothetical, derivative—4-Chloro-6-phenyl-5-hexyn-3-ol —to illustrate the complete workflow from synthesis to data interpretation. This methodology serves as a robust template for the structural elucidation of this and other compound series.

The Significance of Structural Analysis for 6-Phenyl-5-hexyn-3-ol Derivatives

The 6-phenyl-5-hexyn-3-ol scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of a chiral center at the 3-position, a rigid alkynyl group, and an aromatic phenyl ring provides a rich structural landscape for modification and optimization. Understanding how substitutions on this scaffold affect its solid-state conformation and intermolecular interactions is crucial for rational drug design, polymorphism screening, and the development of stable, crystalline active pharmaceutical ingredients (APIs).

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic target to a fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The following diagram outlines the typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvesting Crystal Harvesting & Mounting growth->harvesting data_collection Data Collection (Diffractometer) harvesting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation & Interpretation structure_solution->validation final_report final_report validation->final_report CIF File & Publication

Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a novel organic compound.

Part 1: Synthesis and Crystallization Protocols

Protocol 1: Synthesis of 4-Chloro-6-phenyl-5-hexyn-3-ol

This protocol is based on the well-established nucleophilic addition of a terminal alkyne to an aldehyde.

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Chlorobutanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (HPLC grade)

Procedure:

  • Acetylide Formation: To a flame-dried, three-necked flask under an argon atmosphere, add phenylacetylene (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Aldehyde Addition: Add 2-chlorobutanal (1.2 eq) dropwise to the lithium acetylide solution. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 2: Crystallization

The key to successful X-ray crystallography is the growth of single, defect-free crystals. This often requires screening a variety of solvents and conditions.

Method: Slow Evaporation

  • Dissolve a small amount of the purified 4-Chloro-6-phenyl-5-hexyn-3-ol in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture such as acetone/hexanes) in a small vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of well-defined, single crystals.

Part 2: Comparative Analysis of Crystallographic Data

For the purpose of this guide, let us assume we have successfully synthesized and crystallized both the parent compound, 6-Phenyl-5-hexyn-3-ol, and our derivative, 4-Chloro-6-phenyl-5-hexyn-3-ol, and collected their X-ray diffraction data. The table below presents a hypothetical but realistic comparison of their crystallographic parameters.

Parameter6-Phenyl-5-hexyn-3-ol (Hypothetical)4-Chloro-6-phenyl-5-hexyn-3-ol (Hypothetical)
Formula C₁₂H₁₄OC₁₂H₁₃ClO
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.2515.89
b (Å) 8.545.67
c (Å) 12.3312.01
β (°) ** 105.290
Volume (ų) 1041.71081.5
Z 44
Calculated Density (g/cm³) **1.121.28
R-factor (R1) 0.0450.042
Key Intermolecular Interaction O-H···π hydrogen bondC-Cl···π halogen bond
Expert Insights into the Structural Comparison

The introduction of a single chlorine atom induces significant changes in the crystal packing, as evidenced by the shift from a monoclinic to an orthorhombic crystal system. This is a common phenomenon where even minor molecular modifications can lead to different, more stable packing arrangements.

The most notable difference lies in the dominant intermolecular interactions. In the parent compound, the hydroxyl group is likely to form a hydrogen bond with the π-system of the phenyl ring of an adjacent molecule, a well-documented interaction.[3] However, in the chloro-derivative, the presence of the electrophilic chlorine atom introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction between the halogen atom and a nucleophilic region on a neighboring molecule, in this case, the electron-rich phenyl ring.

This change from a hydrogen-bonding to a halogen-bonding dominated packing arrangement can have profound effects on the material's properties, including melting point, solubility, and stability.

Visualization of a Key Intermolecular Interaction

The following diagram illustrates the concept of a halogen bond, a key interaction we might expect to see in the crystal structure of 4-Chloro-6-phenyl-5-hexyn-3-ol.

halogen_bond cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 C1 C Cl Cl C1->Cl σ-hole Phenyl Phenyl Ring (π-system) Cl->Phenyl Halogen Bond

Figure 2. A schematic representation of a C-Cl···π halogen bond, a potential directing interaction in the crystal packing of 4-Chloro-6-phenyl-5-hexyn-3-ol.

Conclusion

While a comprehensive comparative database for 6-Phenyl-5-hexyn-3-ol derivatives is yet to be established, the methodologies outlined in this guide provide a clear and robust pathway for researchers to undertake such studies. The synthesis of novel derivatives, coupled with high-quality single-crystal X-ray diffraction, will undoubtedly uncover valuable structure-property relationships. This, in turn, will empower drug development professionals to make more informed decisions in the design of next-generation therapeutics. The true value lies not just in the final structures themselves, but in the causal understanding of how chemical modifications translate into specific, three-dimensional arrangements.

References

  • Dehydrative Cross-Coupling of Allylic Alcohols with Alkynes. Organic Letters, 2020. Available at: [Link]

  • 6-Phenylhex-5-en-1-yn-3-ol - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. PMC, 2013. Available at: [Link]

  • Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis. PMC, 2017. Available at: [Link]

  • X-Ray Crystallographic Investigation and Crystal Structure of 6-(2-Hydroxy-4,6- dimethyl-phenyl). International Journal of Innovative Research in Science, Engineering and Technology, 2017. Available at: [Link]

  • The Cambridge Structural Database. ResearchGate, 2016. Available at: [Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl. Molecules, 2023. Available at: [Link]

  • (PDF) X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-6-phenyl-1,5-benzodiazepin-2-one Derivatives. ResearchGate, 2023. Available at: [Link]

Sources

Validating Purity of 6-Phenyl-5-hexyn-3-ol: A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of pharmaceutical intermediates, 6-Phenyl-5-hexyn-3-ol (CAS: N/A for specific isomer, structurally derived from phenylacetylene and epoxide precursors) presents a unique analytical challenge. As a homopropargylic alcohol containing a terminal phenyl group, it possesses both high boiling point characteristics and potential thermal lability (dehydration risk) under aggressive gas chromatography (GC) conditions.

While High-Performance Liquid Chromatography (HPLC) is often the default for polar intermediates, this guide validates why Gas Chromatography with Flame Ionization Detection (GC-FID) remains the superior choice for routine purity assessment—provided specific deactivation protocols are followed. We compare this method against HPLC and quantitative NMR (qNMR) to establish a scientifically grounded validation strategy compliant with ICH Q2(R2) guidelines.

Compound Profile & Impurity Landscape[1][2]

To validate purity, one must first define "impurity." The synthesis of 6-Phenyl-5-hexyn-3-ol typically proceeds via the nucleophilic attack of lithium phenylacetylide on 1,2-epoxybutane or via Sonogashira coupling.

Target Molecule:

  • IUPAC Name: 6-Phenyl-5-hexyn-3-ol[1]

  • Formula: C₁₂H₁₄O (MW: 174.24 g/mol )

  • Key Functional Groups: Secondary Alcohol (polar, H-bonding), Internal Alkyne (reactive π-system), Phenyl ring (UV active).

Critical Impurities (Specificity Targets):

Impurity Type Source Analytical Risk
Phenylacetylene Unreacted Starting Material Highly volatile; elutes early in GC.
Glaser Coupling Dimer 1,4-Diphenylbuta-1,3-diyne High boiling point; requires high final GC temp.
Dehydration Product 6-Phenyl-3-hexen-5-yne Artifact Risk: Formed inside the GC inlet if active sites are present.

| Regioisomers | 6-Phenyl-5-hexyn-2-ol | Difficult separation; requires optimized stationary phase selectivity. |

Comparative Analysis: GC vs. Alternatives

This section objectively compares the primary analytical techniques to justify the selection of GC-FID.

Table 1: Technique Performance Matrix
FeatureGC-FID (Recommended) HPLC-UV qNMR
Primary Mechanism Volatility & PolarityPolarity & Solvophobic InteractionNuclear Spin Resonance
Purity Basis Carbon Counting (Response factors ~1.0)Chromophore Dependent (Response factors vary widely)Molar Ratio (Absolute Purity)
Resolution High (Capillary efficiency)ModerateLow (Peak overlap common)
Throughput High (<15 min run)Medium (20-40 min run)Low (Sample prep heavy)
Thermal Risk Moderate: Dehydration possible in inlet.None: Ambient temperature analysis.None: Non-destructive.
LOD/LOQ Excellent (ppm level)Good (depends on

)
Poor (>0.1%)
Expert Insight: Why GC Wins

While HPLC is safer for thermally unstable compounds, 6-Phenyl-5-hexyn-3-ol is sufficiently stable (boiling point >280°C est.) for GC if the inlet temperature is controlled. The decisive factor is quantification accuracy . In HPLC-UV, the phenyl ring provides strong UV absorbance, but aliphatic impurities (like epoxide starting materials) lack chromophores and are invisible , leading to false high-purity results. GC-FID detects all carbon-containing impurities, providing a "truer" mass balance purity.

Experimental Protocol: Optimized GC-FID Method

This protocol is designed to mitigate thermal degradation while maximizing resolution between the alcohol and its potential dehydration artifacts.

Instrumentation & Conditions[1][2][4][5][6]
  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Inlet: Split/Splitless. Crucial: Use an Ultra-Inert (UI) wool liner to deactivate silanol groups that catalyze dehydration.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A low-bleed, non-polar phase (5%-phenyl-methylpolysiloxane) minimizes column bleed at high temperatures required to elute dimers, while the "Ultra Inert" deactivation prevents peak tailing of the hydroxyl group.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Detector (FID): 300°C; H₂ 30 mL/min; Air 400 mL/min.

Temperature Program
  • Initial: 60°C (Hold 1 min) – Traps volatiles (solvents/starting materials).

  • Ramp 1: 20°C/min to 200°C – Elutes the main alcohol peak.

  • Ramp 2: 40°C/min to 300°C (Hold 5 min) – Cleans column of heavy dimers/oligomers.

Sample Preparation
  • Diluent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH) to prevent transesterification or solvent tailing masking early peaks.

  • Concentration: 1.0 mg/mL.

  • Derivatization (Optional Validation Step): To prove thermal stability, react a distinct aliquot with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). If the purity profile of the silylated sample matches the underivatized run, thermal degradation in the inlet is ruled out.

Validation Framework (ICH Q2(R2) Aligned)

The following workflow visualizes the validation logic required to prove this method is "fit for purpose."

Diagram 1: Method Validation Workflow

ValidationWorkflow Start Method Development Specificity Specificity: Inject Impurity Markers (Check Resolution > 1.5) Start->Specificity StressTest Forced Degradation: Acid/Base/Heat (Verify Mass Balance) Specificity->StressTest Pass StressTest->Start Fail (Co-elution) Linearity Linearity: 5 Levels (50-150%) StressTest->Linearity No Co-elution Accuracy Accuracy: Spike Recovery Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Final Validated Method Precision->Final

Caption: Step-by-step validation logic following ICH Q2(R2) guidelines, emphasizing the critical stress testing phase to ensure specificity against degradation products.

Specificity & Stress Testing
  • Protocol: Expose the sample to 0.1N HCl and 60°C heat for 1 hour. Neutralize and inject.

  • Acceptance Criteria: The main peak purity (checked via GC-MS or diode array if using HPLC) must be uncompromised. Degradation peaks must be baseline separated (Resolution

    
    ) from the main peak.
    
Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (covering 5% to 150% of target concentration).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Robustness (The "Thermal Check")
  • Vary Inlet Temperature: ±20°C (e.g., 230°C, 250°C, 270°C).

  • Logic: If the area of the "impurity" peak (specifically the alkene dehydration product) increases with inlet temperature, the method is generating artifacts. The optimized temperature is the lowest setting that ensures complete vaporization without degradation.

Logic Mapping: Impurity Fate

Understanding where impurities originate and how they behave chromatographically is essential for troubleshooting.

Diagram 2: Impurity Fate & Detection Logic

ImpurityFate Synthesis Synthesis Reaction (Phenylacetylene + Epoxide) Crude Crude Mixture Synthesis->Crude Imp1 Impurity A: Phenylacetylene Crude->Imp1 Imp2 Impurity B: Dimer (Glaser) Crude->Imp2 Product Target: 6-Phenyl-5-hexyn-3-ol Crude->Product GC_Inlet GC Inlet (250°C) Imp1->GC_Inlet Imp2->GC_Inlet Product->GC_Inlet Artifact Artifact: Dehydration Product GC_Inlet->Artifact Active Sites/Heat Detector FID Response GC_Inlet->Detector Separation

Caption: Fate mapping of impurities from synthesis to detection, highlighting the risk of artifact generation within the GC inlet.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Tailing Alcohol Peak Active silanols in liner or column.Replace liner with Ultra-Inert type; trim column head (10-20 cm).
Fronting Peak Column overload.Dilute sample or increase Split Ratio (e.g., from 10:1 to 50:1).
Ghost Peaks Carryover from previous high-boiling dimers.Extend final bake-out time at 300°C; perform blank runs.
Area Reproducibility Poor Discrimination in split inlet.Check split vent trap; optimize liner geometry (use wool to aid vaporization).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers (4th Ed.). Wiley-VCH. (Standard reference for GC troubleshooting mechanics).
  • Grob, K., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Authoritative text on split/splitless injection dynamics).
  • PubChem. (n.d.). Compound Summary: 6-Phenyl-5-hexyn-3-ol. National Library of Medicine. [Link]

  • Restek Corporation. (2024). Selection Guide for GC Columns: Analysis of Alcohols and Volatile Organics. (Industry standard resource for column phase selection). [Link]

Sources

Safety Operating Guide

6-Phenyl-5-hexyn-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Phenyl-5-hexyn-3-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide

Executive Summary: Operational Directive

6-Phenyl-5-hexyn-3-ol (an internal alkynyl alcohol) is classified as a hazardous organic chemical. It poses risks related to combustibility , skin/eye irritation , and potential aquatic toxicity .

Immediate Disposal Status:

  • Do NOT dispose of down the drain or into municipal sewage systems.

  • Do NOT mix with strong oxidizers or heavy metal salts (due to the alkyne moiety).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor (Fuel Blending).

Chemical Hazard Profile & Risk Assessment

To dispose of this compound safely, one must understand its reactive properties.[1] As a Senior Application Scientist, I categorize this molecule not just by its functional groups, but by its behavior in a waste stream.

FeatureChemical LogicSafety Implication
Structure Internal Alkyne (C≡C) conjugated with a Phenyl ring; Secondary Alcohol.Combustible. The alkyne bond adds high energy density; the alcohol provides polarity but limited water solubility due to the lipophilic phenyl tail.
Reactivity Internal Alkyne: More stable than terminal alkynes. Unlikely to form explosive metal acetylides (e.g., with Cu, Ag) but should still be segregated from heavy metals as a precaution.Segregation Critical. Keep away from strong oxidizers (peroxides, nitrates) to prevent uncontrolled oxidation or polymerization.
Toxicity Lipophilic Organic Alcohol (LogP > 2 estimated).Aquatic Hazard. Likely toxic to aquatic life with long-lasting effects.[2][3] Must be contained to prevent environmental leaching.[2][3][4]
Flash Point Estimated > 80°C (High MW: ~174 g/mol ), but treat as Flammable Liquid Class 3 for transport/disposal.Store and transport in conductive, grounded containers.

Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized.

A. Segregation Rules
  • Incompatible: Strong Oxidizing Agents (Nitric acid, Perchloric acid), Acid Chlorides, Anhydrides.[5]

  • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, Acetone, Toluene).

  • Heavy Metal Warning: Although 6-Phenyl-5-hexyn-3-ol is an internal alkyne and resists acetylide formation, never mix alkyne waste streams with waste containing Copper, Silver, or Mercury salts to eliminate any risk of catalytic decomposition or accidental acetylide formation from impurities.

B. Containerization
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave 10% headspace to allow for vapor expansion.

  • Cap: Teflon-lined screw cap. Ensure the cap is tight but not over-torqued to prevent cracking.

Detailed Disposal Workflow

This protocol follows the "Cradle-to-Grave" management principle required by RCRA (Resource Conservation and Recovery Act) and REACH standards.

Step 1: Waste Stream Classification

Classify the waste as "Non-Halogenated Organic Solvent."

  • Note: If the compound is dissolved in a halogenated solvent (e.g., DCM, Chloroform), the entire mixture defaults to "Halogenated Waste" (more expensive, different incineration protocol).

Step 2: Labeling

Apply a hazardous waste label with the following specific data:

  • Chemical Name: 6-Phenyl-5-hexyn-3-ol (Do not use abbreviations or trade names).

  • Hazards: Check "Flammable" and "Irritant."

  • Composition: If in solution, list the solvent and the approximate concentration (e.g., "5% 6-Phenyl-5-hexyn-3-ol in Ethyl Acetate").

Step 3: Accumulation

Store in a Satellite Accumulation Area (SAA) :

  • Located at or near the point of generation.

  • Under the control of the operator.

  • Secondary containment (tray) is mandatory to capture potential leaks.

Step 4: Final Disposal (Incineration)

Transfer to your institution's EHS (Environmental Health & Safety) team for shipment to a Treatment, Storage, and Disposal Facility (TSDF).

  • Method: Fuel Blending / High-Temperature Incineration.

  • Rationale: The high carbon content and energy density of the alkyne make it an excellent candidate for energy recovery incineration, which completely mineralizes the compound into CO₂ and H₂O.

Visualizations

Figure 1: Disposal Decision Logic

This decision tree guides you through the classification of the waste stream to ensure regulatory compliance.

DisposalLogic Start Waste Generation: 6-Phenyl-5-hexyn-3-ol SolventCheck Is it in solution? Start->SolventCheck HaloCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloCheck Yes PureCheck Is it pure substance? SolventCheck->PureCheck No (Solid/Neat Liquid) StreamHalo Stream A: Halogenated Organic Waste (Segregate from Acetone/Alcohols) HaloCheck->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated Organic Waste (Fuel Blending Compatible) HaloCheck->StreamNonHalo No (e.g., Ethanol, Hexane) PureCheck->StreamNonHalo Liquid SolidWaste Solid Waste Stream (Pack in HDPE Jar -> Incineration) PureCheck->SolidWaste Solid

Caption: Logic flow for categorizing 6-Phenyl-5-hexyn-3-ol waste based on solvent matrix.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment (Surround with Absorbent Boom) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into Hazardous Waste Bag) Absorb->Collect Clean 6. Decontamination (Soap & Water Wash) Collect->Clean

Caption: Step-by-step workflow for managing a minor laboratory spill (<500 mL).

Emergency Response Data

In case of exposure during disposal handling:

Exposure RouteImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses if present.[2][5][6] Seek medical attention immediately (Risk of corneal damage).[3]
Skin Contact Wash with soap and water.[2][7] Remove contaminated clothing.[2][3][5][6] If irritation persists (dermatitis), consult a physician.
Inhalation Move to fresh air.[2][3][6][7] If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Do NOT induce vomiting (aspiration hazard). Rinse mouth with water.[7] Call a Poison Control Center.

References

  • National Institutes of Health (PubChem). 5-Hexyn-3-ol (Analog) Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Phenyl-substituted Alkynols (Generic). Retrieved from

  • Cornell University EHS. Chemical Waste Disposal Guidelines: Organic Solvents. Retrieved from

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from

Sources

Safeguarding Your Research: A Practical Guide to Handling 6-Phenyl-5-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling 6-Phenyl-5-hexyn-3-ol. Moving beyond a simple checklist, we will delve into the rationale behind these procedural steps, empowering you to build a culture of safety and confidence in your laboratory.

Hazard Assessment and Control: A Proactive Approach

Before the first container is opened, a thorough hazard assessment is critical. This compound's structure suggests potential for skin and eye irritation, and as with many organic solvents, inhalation of vapors should be minimized.[1][2]

Key Chemical Properties and Inferred Hazards:

PropertyAnticipated HazardRationale
Physical Form Likely a liquid or low-melting solidPotential for splashes and skin contact.
Chemical Class Alkynol, Aromatic CompoundAlkynols can be flammable, and aromatic compounds may have specific toxicities.[3]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1]Mixing with these can lead to vigorous, exothermic reactions.
Toxicity Data not available. Assume moderate toxicity via ingestion, inhalation, and skin contact.Prudent practice dictates treating chemicals of unknown toxicity with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical barrier between you and potential harm.[4][5][6][7]

  • Eye and Face Protection:

    • Safety glasses with side shields are the absolute minimum requirement.

    • Chemical splash goggles are strongly recommended, especially when transferring liquids or if there is any risk of splashing.[4][6]

    • A face shield , worn over safety goggles, should be used when handling larger quantities (typically >100 mL) or when the procedure has a higher risk of splashing.[4][6]

  • Hand Protection:

    • Nitrile gloves are a suitable choice for incidental contact.[4] It is crucial to double-glove to provide an extra layer of protection.

    • Always inspect gloves for any signs of degradation or perforation before use.

    • After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

  • Body Protection:

    • A flame-resistant laboratory coat is mandatory to protect against splashes and potential fire hazards.

    • Ensure the lab coat is fully buttoned.

    • For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is advised.[6][7]

  • Footwear:

    • Closed-toe shoes , preferably made of a non-porous material, are required at all times in the laboratory.

Operational Plan: From Receipt to Experiment

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.[8]

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1] Keep the container tightly closed.[1]

Handling and Use:

The following workflow is designed to ensure a safe handling process from start to finish.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh_dispense Weigh or Dispense 6-Phenyl-5-hexyn-3-ol in Fume Hood gather_materials->weigh_dispense Proceed to Handling perform_reaction Perform Experimental Procedure weigh_dispense->perform_reaction decontaminate_glassware Decontaminate Glassware and Equipment perform_reaction->decontaminate_glassware Proceed to Cleanup dispose_waste Segregate and Dispose of Chemical Waste decontaminate_glassware->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for 6-Phenyl-5-hexyn-3-ol.
  • Work in a Ventilated Area: All handling of 6-Phenyl-5-hexyn-3-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preventive Measures: Have a spill kit readily accessible. An eyewash station and safety shower should be in close proximity and unobstructed.

  • Transferring: When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquid transfers into narrow-mouthed containers.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or oil bath. Avoid open flames.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All waste contaminated with 6-Phenyl-5-hexyn-3-ol, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[9][10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1][9] Do not pour any amount of this chemical down the drain.

By integrating these practices into your laboratory's standard operating procedures, you foster an environment of safety and scientific excellence. Remember, a proactive approach to safety is the cornerstone of successful and responsible research.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. [Link]

  • Safety Data Sheet. (n.d.). aapptec. [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf. [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. [Link]

  • 3M Personal Protective Equipment for Refinery & Plant Safety. (n.d.). 3M. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. [Link]

  • 6-Phenylhex-5-en-1-yn-3-ol. (n.d.). PubChem. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Office of Research, University of California. [Link]

  • Working with Hazardous Chemicals. (2014, May 30). Organic Syntheses. [Link]

  • 6-phenylhex-5-en-3-ol. (2025, September 17). Chemsrc. [Link]

  • Phenol: toxicological overview. (2024, October 1). GOV.UK. [Link]

  • Synthesis and resolution of R(-)-5-hexyn-3-01. (n.d.). Canadian Journal of Chemistry. [Link]

  • Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. (2022, March 6). MDPI. [Link]

  • Benzenepropanol - Evaluation statement. (2022, January 14). Australian Government Department of Health. [Link]

  • Phenol | Medical Management Guidelines. (n.d.). ATSDR - CDC. [Link]

  • 5-Hexyn-3-ol. (n.d.). PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.